molecular formula C7H2Br4N2 B016132 4,5,6,7-Tetrabromobenzimidazole CAS No. 577779-57-8

4,5,6,7-Tetrabromobenzimidazole

Numéro de catalogue: B016132
Numéro CAS: 577779-57-8
Poids moléculaire: 433.72 g/mol
Clé InChI: LOEIRDBRYBHAJB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4,5,6,7-tetrabromo-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br4N2/c8-2-3(9)5(11)7-6(4(2)10)12-1-13-7/h1H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOEIRDBRYBHAJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=C(C(=C2Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408803
Record name 4,5,6,7-tetrabromobenzimidazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

577779-57-8
Record name 4,5,6,7-tetrabromobenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TBBz
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Foundational & Exploratory

Unraveling the Structure-Activity Relationship of 4,5,6,7-Tetrabromobenzimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5,6,7-Tetrabromobenzimidazole (TBBz), a potent and selective inhibitor of the ubiquitously expressed serine/threonine protein kinase CK2, has emerged as a critical tool in cellular biology and a promising scaffold for the development of therapeutic agents. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of TBBz, detailing its inhibitory mechanism, the influence of its structural modifications on biological activity, and the experimental methodologies used for its evaluation.

Core Compound Profile: this compound (TBBz)

TBBz acts as an ATP-competitive inhibitor of protein kinase CK2, with reported Ki values in the range of 0.5-1 µM for CK2 from various species, including yeast, rat liver, Neurospora crassa, and Candida tropicalis.[1][2] Its selectivity is a key feature, as it shows minimal activity against other protein kinases such as PKA and PKC, and is a very weak inhibitor of protein kinase CK1.[1][2]

Structure-Activity Relationship (SAR)

The inhibitory potency of the benzimidazole scaffold is significantly influenced by the nature and position of its substituents. The following observations are central to the SAR of TBBz and its analogs:

  • Halogenation: The presence of bromine atoms at the 4, 5, 6, and 7 positions is crucial for high-affinity binding to the ATP-binding pocket of CK2. The corresponding tetrachloro-benzimidazole (TCBz) is a much weaker inhibitor, highlighting the importance of the larger and more polarizable bromine atoms.[1][2]

  • Substitution at the Benzene Ring: The van der Waals radii of the substituents on the benzene ring play a significant role. For instance, replacing the bromine atoms with methyl groups, which have a similar van der Waals radius (Br: 1.95 Å, CH₃: 2.0 Å), results in the much less hydrophobic 4,5,6,7-tetramethylbenzotriazole (TMeBt), which is a very weak inhibitor of CK2.[1][2]

  • Modifications at the Imidazole Moiety: N-alkylation of the imidazole ring with various functional groups has been extensively explored to enhance potency and cell permeability. For example, the introduction of a dimethylamino group at the 2-position of the benzimidazole ring led to the development of DMAT, a highly potent CK2 inhibitor.

Quantitative Analysis of Inhibitory Activity

The following table summarizes the inhibitory activities of TBBz and its key derivatives against protein kinase CK2 and other kinases. This data provides a quantitative basis for understanding the structure-activity relationships discussed.

CompoundTarget KinaseIC50 (µM)Ki (µM)Cell Line (for cellular assays)EC50 (µM)
This compound (TBBz) CK2-0.5 - 1--
3-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)propan-1-olCK2-0.28CCRF-CEM13.5
MCF-715.4
1-Phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanoneCK2--MCF-75.30
CCRF-CEM6.80

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of CK2 inhibitors. The following sections provide step-by-step protocols for key experiments.

Radiometric Protein Kinase CK2 Assay

This assay measures the transfer of a radiolabeled phosphate group from ATP to a specific substrate peptide by CK2.

Materials:

  • Recombinant human Protein Kinase CK2α or CK2α/β holoenzyme

  • CK2 Substrate Peptide (e.g., RRRADDSDDDDD)

  • This compound (TBBz) or its derivatives (dissolved in DMSO)

  • [γ-³²P]ATP

  • Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • P81 phosphocellulose paper

  • 75 mM Phosphoric acid

  • Acetone

  • Scintillation counter and vials

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing Kinase Assay Buffer, the specific CK2 substrate peptide, and the desired concentration of the inhibitor (TBBz or its derivative) or DMSO as a vehicle control.

  • Enzyme Addition: Add the recombinant CK2 enzyme to the reaction mixture.

  • Initiation of Reaction: Start the phosphorylation reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stopping the Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.

  • Washing: Wash the P81 papers extensively with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP. A final wash with acetone is performed to dry the papers.

  • Quantification: Place the dried P81 papers in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of incorporated radioactivity is proportional to the CK2 activity. Calculate the percentage of inhibition for each inhibitor concentration compared to the control and determine the IC50 value.

MTT Cell Viability Assay

This colorimetric assay determines the effect of TBBz on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • TBBz or its derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of TBBz or its derivatives for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the control and determine the EC50 value.

Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method quantifies the percentage of apoptotic and necrotic cells following treatment with TBBz.

Materials:

  • Cells treated with TBBz or vehicle control

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect both adherent and floating cells from the culture plates.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in the 1X Binding Buffer provided in the kit.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the key signaling pathway affected by TBBz and a typical experimental workflow.

CK2_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Processes Survival_Signals Survival Signals CK2 Protein Kinase CK2 (Constitutively Active) Survival_Signals->CK2 Activates/Maintains Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bid, Bad) CK2->Pro_Apoptotic Inhibits by Phosphorylation Anti_Apoptotic Anti-Apoptotic Proteins (e.g., IAPs) CK2->Anti_Apoptotic Activates Caspase_Activation Caspase Activation Pro_Apoptotic->Caspase_Activation Anti_Apoptotic->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis TBBz This compound (TBBz) TBBz->CK2 Inhibits

Caption: CK2-mediated inhibition of apoptosis and the role of TBBz.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Synthesis Synthesis of TBBz and Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Kinase_Assay In vitro Kinase Assay (Radiometric or FRET) Characterization->Kinase_Assay Cell_Culture Cancer Cell Line Culture Characterization->Cell_Culture Determine_IC50 Determine IC50/Ki values Kinase_Assay->Determine_IC50 Treatment Treatment with TBBz Analogs Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis_Assay Determine_EC50 Determine EC50 values Viability_Assay->Determine_EC50

Caption: General experimental workflow for evaluating TBBz activity.

Conclusion

The structure-activity relationship of this compound is a well-defined area of research, with the tetrabromo-substitution pattern being paramount for its potent and selective inhibition of protein kinase CK2. This guide has provided a comprehensive overview of the key structural determinants of TBBz's activity, a compilation of quantitative inhibitory data, detailed experimental protocols for its characterization, and visual representations of the underlying biological pathways and experimental workflows. This information serves as a valuable resource for researchers engaged in the study of CK2 and the development of novel inhibitors based on the TBBz scaffold.

References

Beyond CK2: A Technical Guide to the Off-Target Profile of 4,5,6,7-Tetrabromobenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5,6,7-Tetrabromobenzimidazole (TBBz) is a potent and selective, ATP-competitive inhibitor of protein kinase CK2.[1] CK2 is a constitutively active serine/threonine kinase involved in a vast array of cellular processes, including cell growth, proliferation, and suppression of apoptosis. Its aberrant activity is implicated in various diseases, particularly cancer, making it an attractive therapeutic target. While TBBz is widely utilized as a specific inhibitor to probe CK2 function, a thorough understanding of its potential off-target interactions is critical for the accurate interpretation of experimental results and for its potential development as a therapeutic agent. This technical guide provides a comprehensive overview of the known biological targets of TBBz beyond CK2, presenting quantitative data, detailed experimental methodologies, and outlining the affected signaling pathways.

Off-Target Kinase Profile of TBBz

While TBBz is highly selective for CK2, it is not entirely specific. Studies on TBBz and its close structural analog, 4,5,6,7-tetrabromobenzotriazole (TBBt), have revealed a narrow spectrum of off-target kinases. TBBz is reported to be virtually inactive against Protein Kinase A (PKA) and Protein Kinase C (PKC), and it is a very weak inhibitor of Casein Kinase 1 (CK1).[1] A study on the related compound TBBt, which is often used as a benchmark for selectivity, screened it against a panel of 33 kinases. This screen provides the most detailed insight into the likely off-target profile of TBBz. The findings indicated that at a concentration of 10 µM (with 100 µM ATP), only CK2 was inhibited by more than 85%.[2] However, moderate inhibition was observed for a small number of other kinases.

Quantitative Inhibition Data
Kinase TargetCompoundIC50 / Ki (µM)% Inhibition @ Conc. (µM)Comments
Primary Target
CK2TBBz0.5 - 1.0 (Ki)Potent, ATP-competitive inhibitor.[1]
CK2TBBt0.9 (IC50)>85% @ 10Highly potent and selective inhibitor.[2]
Off-Targets
Phosphorylase KinaseTBBt~10-90ModerateIC50 is 1-2 orders of magnitude higher than for CK2.[2]
GSK3βTBBt~10-90ModerateIC50 is 1-2 orders of magnitude higher than for CK2.[2]
CDK2/cyclin ATBBt~10-90ModerateIC50 is 1-2 orders of magnitude higher than for CK2.[2]
PIM-1TBBz derivative--Derivatives of TBBz are known dual inhibitors of CK2 and PIM-1. Direct inhibition by TBBz is not quantified but plausible.
PK60S (yeast)TBBz-Feeble inhibitionTBBz is a much weaker inhibitor of PK60S compared to TBBt, making it more selective for yeast CK2.[1]
CK1TBBz-Very weak inhibition
PKATBBz-Virtually inactive
PKCTBBz-Virtually inactive

Signaling Pathways Potentially Affected by Off-Target Inhibition

The off-target activities of TBBz, although significantly weaker than its on-target effect on CK2, may have implications for cellular signaling, particularly at higher concentrations. The inhibition of kinases such as GSK3β and CDK2 can impact major signaling networks.

GSK3β and Related Pathways

Glycogen synthase kinase 3β (GSK3β) is a key regulator of numerous signaling pathways, including the Wnt/β-catenin pathway and the PI3K/Akt pathway.[3][4] Its inhibition can lead to the stabilization of β-catenin and the modulation of cellular processes such as cell fate, proliferation, and metabolism.

GSK3B_Pathway TBBz TBBz (High Conc.) GSK3B GSK3β TBBz->GSK3B Inhibition Beta_Catenin β-Catenin GSK3B->Beta_Catenin Phosphorylation (for degradation) Degradation Degradation Beta_Catenin->Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activation Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression

Caption: Potential impact of TBBz on the Wnt/β-catenin pathway via GSK3β inhibition.

CDK2 and Cell Cycle Regulation

Cyclin-dependent kinase 2 (CDK2), in complex with cyclin E or cyclin A, plays a crucial role in the G1/S transition and S phase progression of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest.

CDK2_Pathway TBBz TBBz (High Conc.) CDK2_CyclinA CDK2/Cyclin A TBBz->CDK2_CyclinA Inhibition Substrates Cell Cycle Substrates (e.g., Rb) CDK2_CyclinA->Substrates Phosphorylation S_Phase S Phase Progression Substrates->S_Phase Promotes

Caption: Potential effect of TBBz on cell cycle progression through CDK2 inhibition.

Experimental Protocols

Detailed methodologies are crucial for the validation and exploration of TBBz's off-target effects. Below are representative protocols for in vitro kinase assays that can be adapted to quantify the inhibitory activity of TBBz against its potential off-target kinases.

General In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a luminescent ADP detection assay to measure kinase activity and its inhibition.

Materials:

  • Recombinant human kinase (e.g., GSK3β, CDK2/cyclin A, PIM-1)

  • Kinase-specific substrate peptide

  • This compound (TBBz) stock solution in DMSO

  • ATP solution

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of TBBz in DMSO. A typical starting concentration range is 0.01 µM to 100 µM.

  • Assay Plate Setup:

    • Add 1 µL of the serially diluted TBBz or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2 µL of the diluted kinase enzyme to each well.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Kinase Reaction:

    • Prepare a solution of ATP and the kinase-specific substrate in Kinase Assay Buffer. The ATP concentration should be at or near the Km for the specific kinase.

    • Add 2 µL of this solution to each well to start the reaction.

    • Incubate the plate at 30°C for 60 minutes.

  • Detect Kinase Activity:

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. Briefly:

      • Add 5 µL of ADP-Glo™ Reagent to each well.

      • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

      • Add 10 µL of Kinase Detection Reagent to each well.

      • Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percentage of kinase activity versus the logarithm of the TBBz concentration.

    • Use non-linear regression to calculate the IC50 value.

Caption: Workflow for the in vitro kinase inhibition assay using the ADP-Glo™ format.

Conclusion

This compound is a highly selective inhibitor of CK2, making it an invaluable tool for studying the cellular functions of this kinase. However, researchers must be aware of its potential off-target effects, particularly at higher concentrations. The available data, primarily from studies on the closely related compound TBBt, suggest that TBBz may weakly inhibit a small number of other kinases, including Phosphorylase Kinase, GSK3β, and CDK2. While these off-target interactions are significantly less potent than the on-target inhibition of CK2, they should be considered when designing experiments and interpreting results. Further comprehensive kinase profiling of TBBz is warranted to fully elucidate its selectivity and to aid in the development of even more specific CK2 inhibitors. The methodologies and data presented in this guide provide a framework for understanding and investigating the polypharmacology of TBBz.

References

In Vitro Characterization of 4,5,6,7-Tetrabromobenzimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5,6,7-Tetrabromobenzimidazole (TBBz), also referred to as TBBi, is a potent and selective, ATP-competitive inhibitor of protein kinase CK2.[1][2][3] CK2 is a constitutively active serine/threonine kinase implicated in a wide array of cellular processes, including cell growth, proliferation, and apoptosis.[4][5] Its dysregulation is frequently associated with various diseases, particularly cancer, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the in vitro characterization of TBBz, summarizing key quantitative data, detailing experimental protocols for its evaluation, and visualizing its impact on critical signaling pathways.

Mechanism of Action

This compound acts as a selective inhibitor of protein kinase CK2 by competing with ATP for binding to the enzyme's catalytic site.[1][3] This competitive inhibition prevents the transfer of a phosphate group from ATP to CK2's protein substrates, thereby blocking downstream signaling events. TBBz has demonstrated high selectivity for CK2 over other protein kinases such as PKA and PKC.[1][3]

Quantitative Data: Inhibitory Potency

The inhibitory potency of this compound and its derivatives against protein kinase CK2 and other kinases has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key metrics for evaluating its efficacy.

CompoundTarget KinaseIC50 (µM)Ki (µM)Source Organism/Cell LineReference
This compound (TBBz)CK20.50.5 - 1.0Yeast, Rat Liver, etc.[1][2]
4,5,6,7-Tetrabromobenzotriazole (TBBt)CK2Not specifiedNot specifiedJurkat cells[5]
2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT)CK2Not specified<0.1 (40 nM)Not specified[5][6]
CompoundOff-Target KinaseActivityReference
This compound (TBBz)PKA, PKCVirtually inactive[1][3]
This compound (TBBz)CK1Very weak inhibitor[1][3]
This compound (TBBz)PK60SFeeble inhibitor (more selective for CK2)[1][3]

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol is designed to determine the inhibitory effect of this compound on the enzymatic activity of recombinant CK2.

Materials:

  • Recombinant human CK2 enzyme

  • CK2-specific substrate peptide (e.g., RRRADDSDDDDD)

  • This compound (TBBz)

  • Dimethyl sulfoxide (DMSO)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • [γ-³²P]ATP or an ADP-Glo™ Kinase Assay kit (Promega)

  • P81 phosphocellulose paper (for radioactive assay)

  • Phosphoric acid (for radioactive assay)

  • Scintillation counter or luminometer

Procedure:

  • Reaction Setup: In a microcentrifuge tube or a 96-well plate, combine the kinase assay buffer, recombinant CK2 enzyme, and the substrate peptide.

  • Inhibitor Addition: Add varying concentrations of TBBz (dissolved in DMSO) or DMSO as a vehicle control to the reaction mixture.

  • Initiation of Reaction: Start the kinase reaction by adding ATP. For a radioactive assay, use [γ-³²P]ATP. The ATP concentration should ideally be at or near the Km for CK2 to accurately determine the IC50 for an ATP-competitive inhibitor.[1]

  • Incubation: Incubate the reaction at 30°C for a predetermined optimal time (e.g., 10-30 minutes).

  • Termination and Detection:

    • Radioactive Method: Stop the reaction by spotting the mixture onto P81 paper. Wash the paper with phosphoric acid to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.

    • Luminescence-Based Method (ADP-Glo™): Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Convert the generated ADP to ATP and develop the luminescent signal by adding Kinase Detection Reagent. Measure luminescence using a luminometer.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the TBBz concentration. Fit the data to a dose-response curve to determine the IC50 value. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, especially when the ATP concentration is known.

Cell Viability (MTT) Assay

This colorimetric assay determines the effect of TBBz on the metabolic activity of cells, which serves as an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., Jurkat, MCF-7)

  • Complete cell culture medium

  • This compound (TBBz)

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight (for adherent cells). Jurkat cells, being a suspension cell line, do not require adherence.[7][8][9][10]

  • Compound Treatment: Prepare serial dilutions of TBBz in complete medium. Add 100 µL of the medium containing different concentrations of TBBz or vehicle control (DMSO) to the respective wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: For adherent cells, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. For suspension cells like Jurkat, the solubilization solution can be added directly.[11]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot it against the TBBz concentration to determine the IC50 value.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane using Annexin V.

Materials:

  • Cells treated with TBBz

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis by treating cells with various concentrations of TBBz for a specified duration. Include both untreated and vehicle-treated controls.

  • Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle enzyme like TrypLE. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[12]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

    • Interpretation:

      • Annexin V- / PI-: Live cells

      • Annexin V+ / PI-: Early apoptotic cells

      • Annexin V+ / PI+: Late apoptotic/necrotic cells

      • Annexin V- / PI+: Necrotic cells

Western Blot Analysis for Signaling Pathway Modulation

This protocol is used to assess the effect of TBBz on the phosphorylation status of key proteins in signaling pathways regulated by CK2.

Materials:

  • Cells treated with TBBz

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser129), anti-Akt, anti-phospho-p65 (Ser529), anti-p65, anti-IκBα, anti-phospho-IκBα, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Lysis: After treatment with TBBz, wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Normalize protein amounts, mix with Laemmli buffer, and resolve the proteins by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of phosphorylated proteins to the total protein levels.

Signaling Pathways and Visualization

Protein kinase CK2 is a key regulator of several critical signaling pathways that are often dysregulated in disease. Inhibition of CK2 by this compound is expected to modulate these pathways.

NF-κB Signaling Pathway

CK2 can promote the activation of the NF-κB pathway by phosphorylating IκBα, which leads to its degradation and the subsequent nuclear translocation of the NF-κB p65 subunit.[13][14] TBBz has been shown to inhibit IκBα phosphorylation and prevent the nuclear translocation of p65.[15]

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimuli Pro-inflammatory Stimuli IKK IKK Complex Stimuli->IKK IkBa_p65_p50 IκBα-p65/p50 (Inactive) IKK->IkBa_p65_p50 P CK2 CK2 CK2->IkBa_p65_p50 P p_IkBa p-IκBα p65_p50 p65/p50 (Active) IkBa_p65_p50->p65_p50 Release Proteasome Proteasome p_IkBa->Proteasome Degradation Nucleus Nucleus p65_p50->Nucleus Translocation Transcription Gene Transcription Nucleus->Transcription TBBz 4,5,6,7-Tetrabromo- benzimidazole TBBz->CK2

Caption: Inhibition of the NF-κB pathway by this compound.

PI3K/Akt/mTOR Signaling Pathway

CK2 positively regulates the PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival. CK2 can directly phosphorylate and activate Akt at Ser129.[16] Inhibition of CK2 is expected to downregulate this pro-survival pathway.

PI3K_Akt_Pathway GF Growth Factors RTK RTK GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K:e->PIP3:w P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P (T308) mTORC2 mTORC2 mTORC2->Akt P (S473) p_Akt p-Akt (Active) Downstream Downstream Effectors p_Akt->Downstream CellSurvival Cell Survival & Growth Downstream->CellSurvival CK2 CK2 CK2->Akt P (S129) TBBz 4,5,6,7-Tetrabromo- benzimidazole TBBz->CK2

Caption: Modulation of the PI3K/Akt/mTOR pathway by CK2 and its inhibitor.

Experimental Workflow for In Vitro Characterization

The following diagram outlines a typical workflow for the in vitro characterization of this compound.

Experimental_Workflow start Start synthesis Compound Synthesis & Purity Assessment (TBBz) start->synthesis biochemical_assays Biochemical Assays synthesis->biochemical_assays cell_based_assays Cell-Based Assays synthesis->cell_based_assays kinase_assay In Vitro Kinase Inhibition Assay (IC50, Ki) biochemical_assays->kinase_assay data_analysis Data Analysis & Interpretation kinase_assay->data_analysis cell_culture Cell Culture (e.g., Jurkat, MCF-7) cell_based_assays->cell_culture viability_assay Cell Viability Assay (MTT) cell_culture->viability_assay apoptosis_assay Apoptosis Assay (Annexin V) cell_culture->apoptosis_assay signaling_analysis Signaling Pathway Analysis cell_culture->signaling_analysis viability_assay->data_analysis apoptosis_assay->data_analysis western_blot Western Blot (p-Akt, p-p65, etc.) signaling_analysis->western_blot western_blot->data_analysis end End data_analysis->end

Caption: A logical workflow for the in vitro characterization of TBBz.

Conclusion

This compound is a valuable research tool for investigating the cellular functions of protein kinase CK2. Its high potency and selectivity make it suitable for a range of in vitro studies aimed at understanding CK2-mediated signaling pathways and for the preliminary assessment of its therapeutic potential. The experimental protocols and data presented in this guide provide a foundation for researchers to effectively utilize TBBz in their studies of cell signaling and drug discovery.

References

4,5,6,7-Tetrabromobenzimidazole (TBB): A Selective ATP-Competitive Inhibitor of Protein Kinase CK2

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinase CK2, a constitutively active serine/threonine kinase, is a key regulator of numerous cellular processes, and its aberrant activity is implicated in various diseases, including cancer. 4,5,6,7-Tetrabromobenzimidazole (TBB), a potent and selective ATP-competitive inhibitor of CK2, has emerged as a critical tool for elucidating the physiological and pathological roles of this kinase. This technical guide provides a comprehensive overview of TBB, including its mechanism of action, quantitative inhibition data, detailed experimental protocols for its characterization, and its effects on key signaling pathways.

Mechanism of Action

TBB exerts its inhibitory effect by competing with ATP for binding to the catalytic subunit of CK2.[1][2] The crystal structure of the CK2α subunit in complex with TBB reveals that the inhibitor occupies the ATP-binding pocket.[1][3] This binding is stabilized by extensive hydrophobic interactions and halogen bonds between the tetrabrominated benzene ring of TBB and the hydrophobic residues lining the active site of CK2α.[1] By occupying the ATP-binding site, TBB directly prevents the binding of ATP, thereby inhibiting the kinase's ability to phosphorylate its substrates.[1] The remarkable selectivity of TBB for CK2 is attributed to the unique shape and smaller size of the hydrophobic pocket in CK2 compared to most other protein kinases.[3]

Quantitative Inhibition Data

The inhibitory potency and selectivity of TBB have been extensively characterized against a panel of protein kinases. The following tables summarize the key quantitative data for TBB.

Table 1: Inhibitory Activity of TBB against Protein Kinase CK2

Enzyme SourceAssay ConditionIC50 (µM)Ki (µM)Reference(s)
Rat Liver CK20.15[4]
Human Recombinant CK21.6[5]
Rat Liver CK20.9[5]
Various Sources (yeast, rat liver, Neurospora crassa, Candida tropicalis)0.5 - 1.0[2]
Cell-free assay0.4[5]

Table 2: Selectivity Profile of TBB against a Panel of Protein Kinases

KinaseIC50 (µM)Reference(s)
CK2 0.15 - 1.6 [4][5]
Phosphorylase Kinase8.7[4]
Glycogen Synthase Kinase 3β (GSK3β)11.2[4]
Cyclin-Dependent Kinase 2 (CDK2)14 - 15.6[4]
PIM11.04[4]
PIM24.3[4]
PIM30.86[4]
HIPK25.3[4]
HIPK34.9[4]
DYRK1a4.36[4]
DYRK20.99[4]
DYRK35.3[4]
PKD15.9[4]
CK147 (Ki)[5]
PKAInactive[2]
PKCInactive[2]

Note: IC50 and Ki values can vary depending on experimental conditions such as ATP concentration and the specific substrate used.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol describes a radiometric assay to determine the IC50 value of TBB against protein kinase CK2.

Materials:

  • Recombinant human CK2

  • This compound (TBB) dissolved in DMSO

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD)

  • [γ-³³P]ATP or [γ-³²P]ATP (radiolabeled ATP)

  • ATP solution

  • Phosphocellulose paper

  • Wash buffer (e.g., 75 mM phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare Kinase Reactions: In a microcentrifuge tube or a 96-well plate, prepare the kinase reaction mixture containing the kinase reaction buffer, the CK2-specific peptide substrate, and recombinant human CK2 enzyme.

  • Add Inhibitor: Add varying concentrations of TBB to the reaction mixtures. Include a control with DMSO only (no inhibitor).

  • Initiate Reaction: Start the phosphorylation reaction by adding a mixture of non-radiolabeled ATP and [γ-³³P]ATP. The final ATP concentration should be close to the Km value for CK2 to ensure accurate IC50 determination.[6]

  • Incubation: Incubate the reaction mixtures at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.

  • Stop Reaction and Spot: Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper strip.[6]

  • Washing: Wash the phosphocellulose papers multiple times with the wash buffer to remove unincorporated radiolabeled ATP.[6]

  • Quantification: Place the dried phosphocellulose papers in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.[6]

  • Data Analysis: Calculate the percentage of kinase activity for each TBB concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]

G cluster_prep Reaction Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis prep_kinase Prepare Kinase Reaction (Buffer, Substrate, CK2) add_inhibitor Add TBB (Varying Concentrations) prep_kinase->add_inhibitor initiate_reaction Initiate with ATP ([γ-³³P]ATP) add_inhibitor->initiate_reaction incubate Incubate (30°C, 10-30 min) initiate_reaction->incubate stop_spot Stop Reaction & Spot on Paper incubate->stop_spot wash Wash Paper stop_spot->wash quantify Quantify Radioactivity (Scintillation Counter) wash->quantify analyze Data Analysis (IC50 Determination) quantify->analyze

Caption: Experimental workflow for in vitro kinase inhibition assay.

X-ray Crystallography of CK2 in Complex with TBB

This protocol outlines the general steps for obtaining a crystal structure of the CK2α-TBB complex.

Materials:

  • Purified recombinant human CK2α

  • This compound (TBB)

  • Crystallization screening kits and reagents (e.g., polyethylene glycol (PEG), various buffers and salts)

  • Crystallization plates (e.g., sitting or hanging drop)

  • X-ray diffraction equipment

Procedure:

  • Protein Purification: Express and purify the CK2α catalytic subunit to homogeneity using standard chromatographic techniques, such as affinity and size-exclusion chromatography.[1]

  • Complex Formation: Incubate the purified CK2α with a molar excess of TBB (typically 2-5 fold) on ice for 30 minutes to 1 hour to allow for the formation of the CK2α-TBB complex.[1]

  • Crystallization:

    • Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).[1]

    • Mix the CK2α-TBB complex solution with an equal volume of a reservoir solution from a crystallization screen.

    • A common crystallization condition for CK2α involves a precipitant like PEG 3350 or PEG 4000 in a buffered solution (e.g., Tris-HCl or MES) at a pH between 6.0 and 8.5.[1]

    • Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C). Crystals typically appear within a few days to a week.[1]

  • X-ray Diffraction Data Collection:

    • Cryo-protect the crystals if necessary and mount them on the X-ray diffractometer.

    • Collect X-ray diffraction data.

  • Structure Determination and Refinement:

    • Process the diffraction data and solve the crystal structure using molecular replacement, using a known CK2α structure as a search model.

    • Refine the structure and build the TBB molecule into the electron density map.

G cluster_prep Sample Preparation cluster_cryst Crystallization cluster_xray Structure Determination purify Purify CK2α complex Form CK2α-TBB Complex purify->complex setup Set up Crystallization Trials (Vapor Diffusion) complex->setup incubate Incubate and Monitor Crystal Growth setup->incubate collect X-ray Diffraction Data Collection incubate->collect solve Solve and Refine Crystal Structure collect->solve

Caption: Workflow for X-ray crystallography of the CK2α-TBB complex.

TBB's Impact on Cellular Signaling Pathways

By inhibiting CK2, TBB modulates a multitude of signaling pathways that are crucial for cell proliferation, survival, and apoptosis.

Wnt/β-catenin Signaling Pathway

CK2 is a positive regulator of the Wnt/β-catenin signaling pathway. It can phosphorylate β-catenin, protecting it from degradation and promoting its nuclear accumulation and transcriptional activity.[7][8] Inhibition of CK2 by TBB can therefore lead to the downregulation of Wnt/β-catenin signaling.[9]

G cluster_nucleus Nuclear Events Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dvl Dishevelled Frizzled->Dvl GSK3b GSK3β Dvl->GSK3b BetaCatenin β-catenin GSK3b->BetaCatenin CK2 CK2 CK2->BetaCatenin P Degradation Degradation BetaCatenin->Degradation Nucleus Nucleus BetaCatenin->Nucleus Translocation TCF_LEF TCF/LEF TargetGenes Target Gene Expression TCF_LEF->TargetGenes TBB TBB TBB->CK2 BetaCatenin_n β-catenin BetaCatenin_n->TCF_LEF

Caption: TBB inhibits the CK2-mediated Wnt/β-catenin signaling pathway.

PI3K/Akt/mTOR Signaling Pathway

CK2 can positively regulate the PI3K/Akt/mTOR pathway, a central signaling cascade for cell growth and survival. CK2 can directly phosphorylate and activate Akt.[10][11] By inhibiting CK2, TBB can lead to the suppression of this pro-survival pathway.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 CK2 CK2 CK2->Akt P Proliferation Cell Growth & Survival mTORC1->Proliferation TBB TBB TBB->CK2

Caption: TBB's inhibitory effect on the CK2-regulated PI3K/Akt/mTOR pathway.

NF-κB Signaling Pathway

CK2 is a critical activator of the NF-κB signaling pathway, which plays a key role in inflammation and cell survival. CK2 can phosphorylate the inhibitor of NF-κB, IκBα, leading to its degradation and the subsequent activation and nuclear translocation of NF-κB. CK2 can also directly phosphorylate the p65 subunit of NF-κB, enhancing its transcriptional activity.[12][13] TBB-mediated inhibition of CK2 can therefore suppress NF-κB signaling.

G cluster_nucleus Nuclear Events Stimuli Pro-inflammatory Stimuli IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB P Degradation Degradation IkB->Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation CK2 CK2 CK2->IkB P TargetGenes Target Gene Expression TBB TBB TBB->CK2 CK2_n CK2 TBB->CK2_n NFkB_n NF-κB NFkB_n->TargetGenes CK2_n->NFkB_n P

Caption: TBB-mediated inhibition of the pro-survival NF-κB signaling pathway.

Apoptosis

CK2 is generally considered an anti-apoptotic kinase. It can phosphorylate and inhibit pro-apoptotic proteins, thereby preventing cell death.[14] Inhibition of CK2 by TBB has been shown to induce apoptosis in various cancer cell lines.[14][15][16] This pro-apoptotic effect is often associated with the activation of caspases and the cleavage of their substrates.[14]

G CK2 CK2 AntiApoptotic Anti-apoptotic Proteins CK2->AntiApoptotic Activates ProApoptotic Pro-apoptotic Proteins CK2->ProApoptotic Inhibits Caspases Caspases AntiApoptotic->Caspases ProApoptotic->Caspases Apoptosis Apoptosis Caspases->Apoptosis TBB TBB TBB->CK2

Caption: TBB promotes apoptosis by inhibiting the anti-apoptotic functions of CK2.

Conclusion

This compound is a highly selective and potent ATP-competitive inhibitor of protein kinase CK2. Its well-characterized mechanism of action and selectivity make it an invaluable tool for studying the diverse roles of CK2 in cellular signaling and disease. The experimental protocols and pathway diagrams provided in this guide offer a practical framework for researchers to effectively utilize TBB in their investigations, ultimately contributing to a deeper understanding of CK2 biology and the development of novel therapeutic strategies.

References

Initial Studies on the Cytotoxic Effects of 4,5,6,7-Tetrabromobenzimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial preclinical studies investigating the cytotoxic effects of 4,5,6,7-Tetrabromobenzimidazole (TBBi) and its derivatives. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular pathways and workflows to support further research and development in oncology.

Core Mechanism of Action

This compound and its analogs have been identified as potent inhibitors of protein kinase CK2 (formerly casein kinase II).[1][2] CK2 is a serine/threonine kinase that is frequently overexpressed in a multitude of human cancers.[3][4] Its elevated activity is strongly associated with malignant phenotypes by promoting cell proliferation and suppressing apoptosis.[3][4] TBBi and its derivatives act as ATP-competitive inhibitors, binding to the ATP-binding pocket of CK2's catalytic subunits.[2] This inhibition blocks the phosphorylation of CK2 substrate proteins, disrupting pro-survival signaling pathways and inducing programmed cell death (apoptosis) in cancer cells.[5][6] Some derivatives have also been shown to inhibit PIM-1 kinase, another important target in cancer therapy.

Data Presentation: In Vitro Efficacy

The cytotoxic and pro-apoptotic activities of this compound and its key derivatives have been quantified across various cancer cell lines. The following tables summarize the reported inhibitory concentrations (Ki), 50% cytotoxic concentrations (EC50/IC50), and 50% apoptotic induction concentrations (DC50).

Table 1: Inhibitory Activity against Protein Kinase CK2

CompoundKi (µM)Source Organism/Enzyme
This compound (TBBi/TBBz)0.5 - 1.0Yeast, Rat Liver, Neurospora crassa, Candida tropicalis CK2
3-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)propan-1-ol0.28Recombinant CK2
4,5,6,7-tetrabromo-2-(dimethylamino)benzimidazole (DMAT)0.04Recombinant CK2

Table 2: Cytotoxic and Pro-Apoptotic Activity in Cancer Cell Lines

CompoundCell LineAssay TypeEC50 / IC50 (µM)DC50 (µM)
3-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)propan-1-olCCRF-CEM (Leukemia)MTT13.5-
3-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)propan-1-olMCF-7 (Breast Cancer)MTT15.4-
4,5,6,7-tetrabromo-2-(dimethylamino)benzimidazole (DMAT)Jurkat (T-cell Leukemia)Apoptosis Assay-2.7
4,5,6,7-tetrabromobenzotriazole (TBBt)Jurkat (T-cell Leukemia)Apoptosis Assay-17

Experimental Protocols

The following sections detail the methodologies commonly employed in the initial cytotoxic evaluation of this compound derivatives.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7][8]

  • Cell Plating: Seed human breast carcinoma cells (e.g., MCF-7, MDA-MB-231) into 96-well plates at a density of 5,000 to 10,000 cells/well.[9] Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO2) to allow for cell attachment.[9]

  • Compound Treatment: Prepare stock solutions of TBBi derivatives in DMSO.[3] Dilute the compounds to various final concentrations in complete culture medium and add them to the appropriate wells. Include a vehicle control (DMSO-treated cells) and untreated control wells.

  • Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, to assess time-dependent effects.[5]

  • MTT Addition: Following incubation, add 10-20 µL of a 5 mg/mL MTT solution in PBS to each well.[9]

  • Formazan Crystal Formation: Return the plates to the incubator for 2 to 4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[9][10]

  • Absorbance Measurement: Agitate the plates on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[7][11]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Determine the EC50/IC50 values by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[5]

Apoptosis Detection: Annexin V/Propidium Iodide Staining by Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on plasma membrane integrity and phosphatidylserine (PS) exposure.[4][12]

  • Cell Culture and Treatment: Seed cells (e.g., Jurkat, CCRF-CEM, MCF-7) in culture flasks or plates at an appropriate density (e.g., 1 x 106 cells in a T25 flask).[12] Treat the cells with the TBBi derivative at various concentrations (often corresponding to EC50 values) for a defined period (e.g., 48 hours).[5]

  • Cell Harvesting: For adherent cells, collect the culture medium (containing floating apoptotic cells) and detach the remaining adherent cells using trypsin.[12] Combine both fractions. For suspension cells, collect them directly. Centrifuge the cell suspension at approximately 300-600 x g for 5 minutes.[12][13]

  • Washing: Discard the supernatant and wash the cell pellet once or twice with ice-cold PBS.[12]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 106 cells/mL.[13]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[13]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[13]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples immediately by flow cytometry.[13] Use unstained, Annexin V-only, and PI-only controls to set up proper compensation and gating.

  • Data Interpretation:

    • Annexin V (-) / PI (-): Viable cells.

    • Annexin V (+) / PI (-): Early apoptotic cells.

    • Annexin V (+) / PI (+): Late apoptotic or necrotic cells.

Intracellular Target Engagement: Western Blot Analysis

Western blotting is used to detect changes in the levels and phosphorylation status of proteins within specific signaling pathways following treatment with TBBi derivatives.[3]

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing a protease and phosphatase inhibitor cocktail.[3]

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard method, such as the BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-Akt (Ser129), total Akt, phospho-p65 (Ser529), total p65, PARP, Caspase-3) overnight at 4°C.[3]

  • Washing: Wash the membrane multiple times with TBST to remove unbound primary antibodies.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply a chemiluminescent substrate to the membrane and detect the signal using an imaging system. Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.

Mandatory Visualizations

Signaling Pathway Diagram

Cytotoxic_Mechanism_of_TBBi cluster_cytoplasm TBBi This compound (TBBi) CK2 Protein Kinase CK2 (Anti-Apoptotic) TBBi->CK2 Inhibition Pro_Survival Pro-Survival Substrates (e.g., Akt, p65) CK2->Pro_Survival Phosphorylates Phosphorylated_Pro_Survival Phosphorylated Pro-Survival Substrates (Active) Anti_Apoptotic_Proteins Anti-Apoptotic Proteins (e.g., Bcl-2) Phosphorylated_Pro_Survival->Anti_Apoptotic_Proteins Promotes Caspase_Cascade Caspase Cascade Activation (Caspase-3, PARP cleavage) Anti_Apoptotic_Proteins->Caspase_Cascade Inhibits Apoptosis Apoptosis Caspase_Cascade->Apoptosis Induces

Caption: Mechanism of TBBi-induced apoptosis via CK2 inhibition.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Cytotoxicity & Apoptosis Assays start Start: Cancer Cell Lines cell_culture Cell Culture & Plating (96-well/Flasks) start->cell_culture treatment Treatment with TBBi Derivatives (Dose-Response & Time-Course) cell_culture->treatment mtt MTT Assay for Cell Viability (EC50) treatment->mtt flow Flow Cytometry: Annexin V/PI Staining (Apoptosis Quantification) treatment->flow wb Western Blot for Protein Expression/ Phosphorylation treatment->wb data_analysis Data Analysis: EC50/DC50 Calculation, Pathway Modulation mtt->data_analysis flow->data_analysis wb->data_analysis end Conclusion: Preclinical Efficacy data_analysis->end

Caption: General workflow for evaluating TBBi cytotoxicity.

References

Methodological & Application

Synthesis Protocols for 4,5,6,7-Tetrabromobenzimidazole and its Derivatives: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4,5,6,7-tetrabromobenzimidazole (TBBi) and its derivatives. These compounds are potent inhibitors of protein kinase CK2 and exhibit significant pro-apoptotic activity in cancer cells, making them valuable tools in cancer research and drug development.

Overview

This compound and its derivatives are a class of halogenated benzimidazoles that have garnered significant attention for their biological activities. The core scaffold is typically synthesized through the bromination of benzimidazole. Subsequent derivatization, primarily through N-alkylation and esterification, allows for the fine-tuning of their physicochemical and pharmacological properties. These compounds primarily exert their biological effects by inhibiting protein kinase CK2, a key regulator of cell growth and survival, and by inducing the mitochondrial pathway of apoptosis.

Experimental Protocols

Synthesis of 4,5,6,7-Tetrabromo-1H-benzimidazole (TBBi)

This protocol describes the synthesis of the core compound, 4,5,6,7-tetrabromo-1H-benzimidazole, through the bromination of 1H-benzimidazole. A similar procedure can be followed for the synthesis of 4,5,6,7-tetrabromo-2-methyl-1H-benzimidazole (2MeTBBi) starting from 2-methyl-1H-benzimidazole.[1]

Materials:

  • 1H-Benzimidazole

  • Bromine (Br₂)

  • Appropriate solvent (e.g., acetic acid or a mixture of nitric and hydrochloric acids)

  • Ice bath

  • Stirring apparatus

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Dissolve 1H-benzimidazole in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add bromine (a significant excess, typically 4-5 equivalents) to the cooled solution while stirring. Caution: Bromine is highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

  • After the addition is complete, allow the reaction mixture to stir at room temperature or under reflux for an extended period (e.g., 24-96 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Collect the precipitate by filtration and wash thoroughly with water to remove any remaining acid and bromine.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield pure 4,5,6,7-tetrabromo-1H-benzimidazole.

Synthesis of N-Substituted Derivatives

N-alkylation is a common method to introduce various functional groups at the N1 position of the benzimidazole ring, which can significantly impact the compound's biological activity.

This protocol is applicable for the synthesis of derivatives such as N-hydroxypropyl, N-phenacyl, and adamantylated derivatives.[2][3][4]

Materials:

  • 4,5,6,7-Tetrabromo-1H-benzimidazole (TBBi) or 4,5,6,7-tetrabromo-2-methyl-1H-benzimidazole (2MeTBBi)

  • Alkylating agent (e.g., 3-bromopropan-1-ol, phenacyl halide, 1-[2-(1-adamantyl)ethyl] halide) (typically 1.1-8 equivalents)

  • Base (e.g., anhydrous potassium carbonate (K₂CO₃) or potassium hydroxide (KOH)) (typically 1.1-2 equivalents)

  • Anhydrous solvent (e.g., acetonitrile (CH₃CN), acetone, or dimethylformamide (DMF))

  • Stirring apparatus and reflux condenser

Procedure:

  • To a solution of TBBi or 2MeTBBi in the anhydrous solvent, add the base.

  • Stir the mixture at room temperature for approximately 15-30 minutes.

  • Add the alkylating agent to the suspension.

  • Heat the reaction mixture to reflux and maintain for 24-96 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol) or by column chromatography on silica gel.

This is a specific example of N-alkylation with a phenacyl halide.[4]

Procedure:

  • N-alkylation of TBBi is carried out with a phenacyl halide in the presence of K₂CO₃ in acetone.

  • The reaction progress is monitored by TLC.

  • After 24 hours, the inorganic salts are filtered off.

  • The product is purified by recrystallization from methanol.

  • Yields for this type of reaction are reported to be in the range of 40-91%.[4]

Esterification of N-Hydroxypropyl Derivatives

The hydroxyl group of N-hydroxypropyl derivatives can be esterified to further modify the compound's properties, such as lipophilicity.[1][2]

Materials:

  • 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ol or its 2-methyl analogue

  • Acyl chloride (RCOCl) or vinyl ester (RC(O)OCH=CH₂) (2 equivalents)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.5 equivalents) for acyl chlorides, or Novozym 435 (10% w/w) for vinyl esters

  • Anhydrous dichloromethane (DCM)

  • Stirring apparatus

Procedure:

  • Dissolve the N-hydroxypropyl derivative in anhydrous DCM.

  • Add the acylating agent (acyl chloride or vinyl ester) and the appropriate catalyst.

  • Stir the reaction mixture at 30 °C for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, the reaction mixture is typically washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The crude ester is then purified by column chromatography.

Data Presentation

The following tables summarize the yields of representative this compound derivatives and their biological activities against various cancer cell lines.

Table 1: Synthesis Yields of Selected this compound Derivatives

Compound IDStarting MaterialR Group (at N1)Synthesis MethodYield (%)Reference
1 TBBi-CH₂CH₂CH₂OHN-alkylationup to 73[1]
2 2MeTBBi-CH₂CH₂CH₂OHN-alkylationup to 80[1]
3aA TBBi-CH₂CO-PhN-alkylation40-91[4]
Ester 3a Compound 1 -CH₂CH₂CH₂OCO(CH₂)₂CH₃Esterification44-62[1]
Ester 6a Compound 2 -CH₂CH₂CH₂OCO(CH₂)₂CH₃Esterification44-62[1]

Table 2: Cytotoxic Activity (IC₅₀/EC₅₀ in µM) of Selected Derivatives against Cancer Cell Lines

Compound IDCCRF-CEMMCF-7MDA-MB-231K-562PC-3Reference
TBBi13.5[1]15.4[1]---[1]
3aA 6.805.30---[4]
Compound 2 -4.90 (EC₅₀)32.77 (EC₅₀)--[1]
Compound 4 -2.66 (EC₅₀, 72h)4.73 (EC₅₀, 72h)--[1]

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound and its derivatives.

CK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates CK2 Protein Kinase CK2 Akt->CK2 Activates IKK IKK IκBα IκBα IKK->IκBα Phosphorylates (Degradation) NFκB NFκB IκBα->NFκB Inhibits Gene_Transcription Gene Transcription (Proliferation, Survival) NFκB->Gene_Transcription TBBi_Derivative TBBi/Derivative TBBi_Derivative->CK2 Inhibits CK2->Akt Phosphorylates (S129) CK2->IKK Activates

Caption: Inhibition of the Protein Kinase CK2 Signaling Pathway by TBBi Derivatives.

Mitochondrial_Apoptosis_Pathway cluster_mitochondrion Mitochondrion TBBi_Derivative TBBi/Derivative CK2_Inhibition CK2 Inhibition TBBi_Derivative->CK2_Inhibition Bcl2_family Modulation of Bcl-2 family proteins (e.g., decreased Bcl-2) CK2_Inhibition->Bcl2_family MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2_family->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of the Mitochondrial Apoptotic Pathway by TBBi Derivatives.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis and derivatization of this compound.

Synthesis_Workflow Start Starting Material (Benzimidazole or 2-Methylbenzimidazole) Bromination Step 1: Bromination Start->Bromination TBBi_Core Core Scaffold (TBBi or 2MeTBBi) Bromination->TBBi_Core N_Alkylation Step 2: N-Alkylation (with Alkyl Halide) TBBi_Core->N_Alkylation N_Substituted_Derivative N-Substituted Derivative N_Alkylation->N_Substituted_Derivative Esterification Step 3 (Optional): Esterification N_Substituted_Derivative->Esterification Purification Purification (Recrystallization or Chromatography) N_Substituted_Derivative->Purification Final_Derivative Final Derivative Esterification->Final_Derivative Final_Derivative->Purification Analysis Characterization (NMR, MS) Purification->Analysis Biological_Evaluation Biological Evaluation (e.g., Cytotoxicity Assays) Analysis->Biological_Evaluation

Caption: General Workflow for Synthesis and Derivatization of TBBi.

References

Application Notes and Protocols for 4,5,6,7-Tetrabromobenzimidazole (TBBz) in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5,6,7-Tetrabromobenzimidazole (TBBz), also known as TBBi, is a potent and selective, ATP-competitive inhibitor of protein kinase CK2 (formerly Casein Kinase II).[1] CK2 is a highly conserved serine/threonine kinase that is often overexpressed in a multitude of human cancers. Its elevated activity is strongly associated with malignant phenotypes, promoting cell proliferation and suppressing apoptosis. By targeting the catalytic activity of CK2, TBBz has emerged as a critical tool for cancer research, demonstrating significant anti-neoplastic effects in preclinical models. These application notes provide detailed methodologies for utilizing TBBz in cell culture experiments to investigate its effects on cell viability, apoptosis, and relevant signaling pathways.

Mechanism of Action

TBBz exerts its biological effects by directly inhibiting the constitutively active protein kinase CK2. It acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the CK2 catalytic subunits. This prevents the transfer of a phosphate group from ATP to the serine or threonine residues of CK2's target proteins, thereby blocking their downstream signaling functions. Inhibition of CK2 by TBBz leads to a cascade of cellular events, most notably the induction of apoptosis and the inhibition of pro-survival pathways.

Data Presentation: In Vitro Efficacy of TBBz and Derivatives

The following table summarizes the inhibitory and cytotoxic concentrations of TBBz and its related compounds in various contexts. This data can be used as a starting point for determining the appropriate concentration range for your specific cell line and experiment.

CompoundTargetCell LineAssay TypeValueReference
This compound (TBBz)CK2Various SourcesKinase Assay (Ki)0.5 - 1.0 µM[1]
4,5,6,7-Tetrabromobenzotriazole (TBB)CK2JurkatApoptosis (DC₅₀)17 µM[2]
TBBz Derivative (Compound 1)CytotoxicityCCRF-CEMMTT Assay (IC₅₀)16 µM (for apoptosis)[3]
TBBz Derivative (Compound 1)CytotoxicityMCF-7MTT Assay (IC₅₀)~16 µM (for apoptosis)[3]
2-Me-TBBiCytotoxicityLeukemia CellsApoptosis~20-fold > TBBz[3]
DMAT (a TBBz derivative)CK2JurkatApoptosis (DC₅₀)2.7 µM[2]

Experimental Protocols

Preparation of TBBz Stock Solution

TBBz is sparingly soluble in aqueous solutions and is typically dissolved in an organic solvent to create a concentrated stock solution.

Materials:

  • This compound (TBBz) powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Protocol:

  • Aseptically weigh the desired amount of TBBz powder.

  • Dissolve the TBBz powder in sterile DMSO to create a stock solution of 10-20 mM. For example, to make a 10 mM stock solution, dissolve 4.35 mg of TBBz (MW: 434.71 g/mol ) in 1 mL of DMSO.

  • Gently vortex or sonicate at room temperature to ensure complete dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C.

Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO as used in the experimental wells.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of TBBz on cell viability by measuring the metabolic activity of the cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • TBBz stock solution (10-20 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of TBBz in complete medium from the stock solution. A typical concentration range to test is 1-100 µM. Remember to include a vehicle control (DMSO) and a no-treatment control.

  • Remove the medium from the wells and add 100 µL of the TBBz dilutions or control medium.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[4][5]

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate at room temperature in the dark on an orbital shaker for 15-30 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells following TBBz treatment.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • TBBz stock solution (10-20 mM in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of TBBz (e.g., 10, 20, 50 µM) for a specified time (e.g., 24 or 48 hours). Include vehicle and no-treatment controls.

  • Harvest the cells, including any floating cells in the medium, by trypsinization.

  • Wash the cells twice with ice-cold PBS and centrifuge at 500 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis of CK2 Downstream Targets

This protocol allows for the detection of changes in the phosphorylation status of key proteins in the CK2 signaling pathway after TBBz treatment.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • TBBz stock solution (10-20 mM in DMSO)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser129), anti-Akt (total), anti-PARP, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Seed cells in 6-well plates and treat with TBBz as described in the apoptosis assay protocol.

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Mandatory Visualizations

CK2 Signaling Pathway and TBBz Inhibition

CK2_Pathway cluster_0 TBBz Inhibition cluster_1 CK2 Kinase cluster_2 Downstream Effects TBBz This compound (TBBz) CK2 Protein Kinase CK2 TBBz->CK2 Inhibits Akt Akt (Ser129) CK2->Akt Phosphorylates (Activates) Apoptosis_Proteins Anti-apoptotic Proteins (e.g., Bid, Bad) CK2->Apoptosis_Proteins Phosphorylates (Inactivates pro-apoptotic function) Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis Inhibits

Caption: Mechanism of TBBz-induced apoptosis via inhibition of the CK2 signaling pathway.

Experimental Workflow for Cell-Based Assays

Experimental_Workflow cluster_0 Cell Preparation cluster_1 Assay Endpoints cluster_2 Data Analysis start Seed Cells treat Treat with TBBz (various concentrations and times) start->treat viability Cell Viability (MTT Assay) treat->viability apoptosis Apoptosis (Annexin V/PI Staining) treat->apoptosis western Protein Analysis (Western Blot) treat->western analysis Quantify Results (IC50, % Apoptosis, Protein Levels) viability->analysis apoptosis->analysis western->analysis

Caption: General experimental workflow for evaluating the effects of TBBz in cell culture.

References

Application Notes and Protocols for Inducing Apoptosis in Jurкат Cells with Novel TBBz Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for investigating the pro-apoptotic effects of novel 4,5,6,7-tetrabromo-2-(1H-benzotriazol-1-yl)methyl-1H-benzimidazole (TBBz) derivatives on the Jurkat T-lymphocyte cell line, a widely utilized model in cancer research and immunology. Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. The protocols outlined below detail the necessary steps to culture Jurkat cells, treat them with TBBz derivatives, and subsequently analyze the induction of apoptosis through established methods. These guidelines are intended to offer a robust framework for the initial screening and mechanistic evaluation of novel anti-cancer compounds.

The Jurkat cell line is a valuable in vitro model for studying the mechanisms of apoptosis in T-cell leukemia.[1] Various compounds have been shown to induce apoptosis in Jurkat cells through pathways involving mitochondrial dysfunction, caspase activation, and oxidative stress.[1][2][3] The following protocols are based on established methodologies for apoptosis research in this cell line.

Data Presentation

Quantitative data from the described experiments should be meticulously recorded and organized for comparative analysis. The following tables provide a template for structuring your results.

Table 1: Cytotoxicity of TBBz Derivatives on Jurkat Cells (IC50 Values)

TBBz Derivative24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
TBBz-001
TBBz-002
TBBz-003
Positive Control (e.g., Etoposide)

Table 2: Quantification of Apoptosis by Annexin V/PI Staining

Treatment (Concentration)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
Vehicle Control (DMSO)
TBBz-001 (X µM)
TBBz-001 (Y µM)
TBBz-002 (X µM)
TBBz-002 (Y µM)
Positive Control

Table 3: Caspase Activity Assay

Treatment (Concentration)Caspase-3/7 Activity (Fold Change vs. Control)Caspase-8 Activity (Fold Change vs. Control)Caspase-9 Activity (Fold Change vs. Control)
Vehicle Control (DMSO)1.01.01.0
TBBz-001 (X µM)
TBBz-001 (Y µM)
TBBz-002 (X µM)
TBBz-002 (Y µM)
Positive Control

Experimental Protocols

Jurkat Cell Culture and Maintenance

This protocol outlines the standard procedure for culturing Jurkat cells to ensure healthy, viable cells for experimentation.

Materials:

  • Jurkat cells (human T-cell leukemia)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100X)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • T25 or T75 culture flasks

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[4]

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.[4]

  • Passage the cells every 2-3 days to maintain a cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

  • To passage, transfer the cell suspension to a sterile centrifuge tube, centrifuge at 300 x g for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in fresh, pre-warmed culture medium.

Treatment of Jurkat Cells with TBBz Derivatives

This protocol describes the treatment of Jurkat cells with the TBBz derivatives to induce apoptosis.

Materials:

  • Jurkat cells in suspension culture

  • TBBz derivatives

  • Dimethyl sulfoxide (DMSO)

  • Culture medium (as described above)

  • 6-well or 24-well plates

Procedure:

  • Prepare stock solutions of the TBBz derivatives in DMSO.[4]

  • Seed Jurkat cells in 6-well or 24-well plates at a density of approximately 2 x 10^5 cells/mL.[5]

  • Dilute the TBBz derivative stock solutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.[6]

  • Add the diluted TBBz derivatives to the appropriate wells.

  • Include a vehicle control (DMSO) and an untreated control in each experiment.[4]

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[4]

Apoptosis Assessment by Annexin V/PI Staining and Flow Cytometry

This protocol details the most common method for quantifying apoptosis by identifying the externalization of phosphatidylserine (PS) and loss of membrane integrity.

Materials:

  • Treated and control Jurkat cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Flow cytometer

  • Microcentrifuge

  • Flow cytometry tubes

Procedure:

  • After treatment, collect the Jurkat cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.[5]

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[5]

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[4]

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.[4][5]

  • Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[4]

  • Add 400 µL of 1X Binding Buffer to each tube.[4]

  • Analyze the samples by flow cytometry within 1 hour.[4][5]

  • Gate the cell population based on forward and side scatter to exclude debris.[7]

  • Analyze the fluorescence signals to distinguish between four cell populations:

    • Viable cells: Annexin V-negative and PI-negative.[4]

    • Early apoptotic cells: Annexin V-positive and PI-negative.[4]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[4]

    • Necrotic cells: Annexin V-negative and PI-positive.[4]

Visualization of Key Processes

The following diagrams illustrate the experimental workflow and a potential signaling pathway for TBBz derivative-induced apoptosis in Jurkat cells.

G cluster_1 Apoptosis Analysis Jurkat Cell Culture Jurkat Cell Culture Cell Seeding Cell Seeding Jurkat Cell Culture->Cell Seeding Treatment with TBBz Derivatives Treatment with TBBz Derivatives Cell Seeding->Treatment with TBBz Derivatives Cell Harvesting Cell Harvesting Treatment with TBBz Derivatives->Cell Harvesting Incubation (24-72h) Washing Washing Cell Harvesting->Washing Staining (Annexin V/PI) Staining (Annexin V/PI) Washing->Staining (Annexin V/PI) Flow Cytometry Flow Cytometry Staining (Annexin V/PI)->Flow Cytometry Data Analysis Data Analysis Flow Cytometry->Data Analysis Quantification of Apoptotic Cells

Caption: Experimental workflow for assessing apoptosis in Jurkat cells.

G TBBz TBBz Derivative ROS ↑ Reactive Oxygen Species (ROS) TBBz->ROS Mito Mitochondrial Dysfunction ROS->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome aCasp9 Active Caspase-9 Apoptosome->aCasp9 activates Casp9 Pro-Caspase-9 Casp9->Apoptosome aCasp3 Active Caspase-3 aCasp9->aCasp3 activates Casp3 Pro-Caspase-3 PARP PARP aCasp3->PARP cleaves Apoptosis Apoptosis aCasp3->Apoptosis cPARP Cleaved PARP

References

Utilizing 4,5,6,7-Tetrabromobenzimidazole (TBB) for Studying Signal Transduction Pathways: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5,6,7-Tetrabromobenzimidazole (TBB), also known as TBBz, is a potent, selective, and cell-permeable inhibitor of Casein Kinase 2 (CK2).[1][2] CK2 is a highly conserved serine/threonine kinase that is implicated in a vast array of cellular processes, including cell proliferation, apoptosis, and inflammation.[1] Its dysregulation is often associated with various diseases, particularly cancer. TBB functions as an ATP/GTP-competitive inhibitor, targeting the catalytic subunits of the CK2 holoenzyme.[2] This specificity makes TBB an invaluable chemical probe for elucidating the intricate roles of CK2 in various signal transduction pathways and for validating CK2 as a therapeutic target.

This document provides detailed application notes and experimental protocols for utilizing TBB to investigate its effects on key signaling cascades, including the NF-κB, PI3K/Akt, and Wnt/β-catenin pathways.

Mechanism of Action of TBB

TBB exerts its inhibitory effect by binding to the ATP-binding pocket of CK2, thereby preventing the phosphorylation of its downstream substrates. This inhibition can lead to a cascade of cellular events, including the induction of apoptosis.[3] The selectivity of TBB for CK2 over other kinases allows researchers to dissect the specific contributions of CK2 to complex signaling networks.

TBB_Mechanism_of_Action cluster_CK2 Casein Kinase 2 (CK2) cluster_Substrates Downstream Signaling CK2 CK2 Holoenzyme (α₂β₂ or αα'β₂) Substrate Substrate Protein CK2->Substrate Phosphorylates pSubstrate Phosphorylated Substrate (Altered Function) Substrate->pSubstrate Cellular_Response Modulated Cellular Response (e.g., Apoptosis, Proliferation) pSubstrate->Cellular_Response ATP ATP/GTP ATP->CK2 Binds to active site TBB TBB (this compound) TBB->CK2 Competitively Inhibits

Caption: Mechanism of TBB-mediated inhibition of CK2 signaling.

Quantitative Data: TBB Inhibitory Activity

The inhibitory potency of TBB against CK2 has been quantified through various in vitro kinase assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters demonstrating its efficacy and selectivity.

Parameter Kinase Value Notes Reference(s)
IC50 Rat Liver CK20.9 µMATP-competitive[2]
Human Recombinant CK21.6 µMATP-competitive[3]
Ki Yeast CK20.5 - 1 µMATP-competitive[1][2]
Rat Liver CK20.5 - 1 µMATP-competitive[1][2]
Human CK2 Isoforms70 - 510 nMDiscriminates between isoforms[4]

Application Note 1: Investigating the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. CK2 can directly phosphorylate components of the NF-κB pathway, including IκBα and the p65/RelA subunit, which can modulate its activity. TBB can be used to probe the role of CK2 in this pathway. Inhibition of CK2 by TBB is expected to decrease the phosphorylation of key NF-κB pathway proteins.

NFkB_Pathway_TBB TBB TBB CK2 CK2 TBB->CK2 Inhibits IKK IKK Complex CK2->IKK Activates p65 p65 CK2->p65 Phosphorylates IkB IκBα IKK->IkB Phosphorylates pIkB p-IκBα IkB->pIkB NFkB NF-κB (p65/p50) pIkB->NFkB Degradation releases Nucleus Nucleus NFkB->Nucleus Translocates pp65 p-p65 p65->pp65 pp65->Nucleus Translocates Gene Target Gene Transcription Nucleus->Gene

Caption: TBB's effect on the NF-κB signaling pathway via CK2 inhibition.

Application Note 2: Probing the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central signaling node that governs cell growth, proliferation, and survival. Akt, a key component of this pathway, is a known substrate of CK2. Phosphorylation of Akt by CK2 can influence its activity and downstream signaling. TBB can be employed to assess the contribution of CK2 to Akt-mediated signaling events.

PI3K_Akt_Pathway_TBB RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates pAkt p-Akt Akt->pAkt Downstream Downstream Targets (e.g., mTOR, GSK3β) pAkt->Downstream Response Cell Growth, Survival Downstream->Response CK2 CK2 CK2->Akt Phosphorylates TBB TBB TBB->CK2 Inhibits

Caption: Interrogation of the PI3K/Akt pathway using TBB.

Application Note 3: Elucidating the Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis. CK2 has been shown to phosphorylate β-catenin, which can lead to its stabilization and increased transcriptional activity. By inhibiting CK2, TBB can be used to investigate the impact of CK2-mediated phosphorylation on β-catenin stability and downstream gene expression.[5]

Wnt_Pathway_TBB Wnt Wnt Ligand Frizzled Frizzled/LRP5/6 Wnt->Frizzled Binds Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Frizzled->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates p_beta_catenin p-β-catenin beta_catenin->p_beta_catenin Nucleus Nucleus beta_catenin->Nucleus Accumulates & Translocates Degradation Ubiquitination & Degradation p_beta_catenin->Degradation TCF_LEF TCF/LEF Nucleus->TCF_LEF Binds to Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression CK2 CK2 CK2->beta_catenin Phosphorylates & Stabilizes TBB TBB TBB->CK2 Inhibits

Caption: TBB's role in studying the Wnt/β-catenin signaling cascade.

Experimental Protocols

Protocol 1: In Vitro CK2 Kinase Assay

This protocol is designed to determine the direct inhibitory effect of TBB on CK2 activity.

Materials:

  • Recombinant human CK2

  • TBB (dissolved in DMSO)

  • Kinase reaction buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD)

  • [γ-³³P]ATP or [γ-³²P]ATP

  • Non-radiolabeled ATP

  • P81 phosphocellulose paper

  • Phosphoric acid (0.75%)

  • Scintillation counter

Procedure:

  • Prepare Kinase Reactions: In a microcentrifuge tube, prepare the kinase reaction mixture containing the kinase reaction buffer, the specific peptide substrate, and recombinant human CK2.

  • Add Inhibitor: Add varying concentrations of TBB to the reaction mixtures. Include a control with DMSO only (no inhibitor).

  • Initiate Reaction: Start the phosphorylation reaction by adding a mixture of non-radiolabeled ATP and [γ-³³P]ATP. The final ATP concentration should be close to the Km value for CK2 to ensure accurate IC50 determination.

  • Incubation: Incubate the reaction mixture at 30°C for 10-20 minutes.

  • Stop Reaction: Spot a portion of the reaction mixture onto P81 phosphocellulose paper to stop the reaction.

  • Washing: Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated ATP.

  • Quantification: Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each TBB concentration relative to the DMSO control and determine the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration.

In_Vitro_Kinase_Assay_Workflow A Prepare Kinase Reaction Mix (CK2, Substrate, Buffer) B Add Varying Concentrations of TBB (and DMSO control) A->B C Initiate Reaction with [γ-³³P]ATP B->C D Incubate at 30°C C->D E Spot on P81 Paper to Stop Reaction D->E F Wash P81 Papers E->F G Measure Radioactivity (Scintillation Counting) F->G H Calculate % Inhibition and IC50 Value G->H

Caption: Experimental workflow for an in vitro CK2 kinase inhibition assay.
Protocol 2: Cell-Based Assay Using Western Blotting

This protocol outlines the steps to analyze the phosphorylation status of key proteins in signaling pathways after treating cells with TBB.

Materials:

  • Cell line of interest (e.g., Jurkat, MCF-7, MDA-MB-231)

  • TBB (dissolved in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-Akt, anti-Akt, anti-β-catenin, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a culture plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of TBB for the desired time period (e.g., 2, 6, 24 hours). Include a DMSO-treated control group.

    • If studying a specific pathway, you may need to stimulate the cells with an appropriate agonist (e.g., TNF-α for NF-κB) before or during TBB treatment.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding sample buffer and boiling.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-p65) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane.

    • Visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control (e.g., β-actin).

This comprehensive guide provides a foundation for researchers to effectively utilize TBB as a tool to investigate the complex roles of CK2 in cellular signaling. The provided protocols can be adapted and optimized for specific experimental needs and cell systems.

References

Troubleshooting & Optimization

How to improve the solubility of 4,5,6,7-Tetrabromobenzimidazole for in vitro assays.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4,5,6,7-Tetrabromobenzimidazole (TBBz). This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and protocols to address solubility challenges encountered during in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TBBz)?

A1: this compound (also known as TBBz) is a potent and selective, ATP-competitive inhibitor of protein kinase CK2.[1][2] CK2 is a crucial serine/threonine kinase involved in numerous cellular processes, including cell growth, proliferation, and survival.[3] Its dysregulation is linked to various diseases, particularly cancer, making TBBz a valuable tool for studying CK2-dependent signaling pathways.[3][4]

Q2: What is the baseline solubility of TBBz?

A2: TBBz is a hydrophobic molecule characterized by poor aqueous solubility. It is generally described as soluble in Dimethyl sulfoxide (DMSO) but is practically insoluble in water.[5][6] This low aqueous solubility presents a significant challenge for in vitro assays performed in aqueous buffer systems or cell culture media.

Q3: Why is poor solubility a problem for in vitro assays?

A3: Poor solubility can lead to several experimental artifacts. The compound may precipitate out of the assay medium, leading to an inaccurate and lower effective concentration than intended. This can result in underestimated potency (e.g., higher IC₅₀ values) and poor reproducibility. For cell-based assays, precipitates can cause light scattering, interfering with optical measurements, and may induce cellular stress or toxicity unrelated to the compound's pharmacological activity.

Q4: What are the primary methods to improve the solubility of TBBz for aqueous assays?

A4: The three most common and effective strategies for improving the solubility of TBBz for in vitro experiments are:

  • Using Co-solvents: Preparing a high-concentration stock solution in a water-miscible organic solvent like DMSO and then diluting it into the aqueous assay buffer.[7]

  • pH Adjustment: Modifying the pH of the assay buffer to ionize the compound, which can increase its aqueous solubility. TBBz has a pKa of approximately 9, meaning it exists predominantly in its neutral, less soluble form at physiological pH (~7.4).[8] Increasing the pH above 9 would deprotonate and ionize the molecule, but this may not be compatible with many biological assays.

  • Inclusion Complexation with Cyclodextrins: Using cyclodextrins, which are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic TBBz molecule can become encapsulated within the cyclodextrin's cavity, forming an inclusion complex that has greatly improved aqueous solubility.[9][10]

Q5: I am using DMSO as a co-solvent. What is the maximum concentration I can use in my cell-based assay?

A5: The tolerance for DMSO varies between cell lines and assay types. However, as a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity. Some sensitive cell lines may show stress or differentiation effects at concentrations as low as 0.1%. It is highly recommended to run a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay conditions, ensuring it does not affect the experimental readout.[11][12]

Troubleshooting Solubility Issues: A Workflow

If you observe precipitation or suspect solubility issues with TBBz in your assay, follow this workflow to diagnose and resolve the problem.

G cluster_start cluster_check Initial Checks cluster_solutions Solubility Enhancement Strategies cluster_outcome start Problem: TBBz precipitates in aqueous assay buffer check_dmso Is final DMSO concentration ≤ 0.5%? start->check_dmso Start here check_conc Is TBBz concentration the lowest required for the desired effect? check_dmso->check_conc Yes cosolvent Optimize Co-solvent (e.g., use fresh DMSO, ensure stock is fully dissolved) check_dmso->cosolvent No, >0.5% Lower DMSO conc. sol_header Choose a Method check_conc->sol_header Yes cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) Good for reducing DMSO toxicity. ph_adjust pH Adjustment (Limited use for TBBz due to high pKa) outcome_ok Solution is Clear: Proceed with Assay cosolvent->outcome_ok outcome_fail Precipitation Persists: Re-evaluate concentration or try alternative method cosolvent->outcome_fail cyclodextrin->outcome_ok cyclodextrin->outcome_fail ph_adjust->outcome_fail High risk of assay interference

Caption: Troubleshooting workflow for addressing TBBz solubility issues.

Quantitative Data Summary

This table summarizes key parameters and considerations for the different solubilization methods.

ParameterMethod 1: Co-solvent (DMSO)Method 2: pH AdjustmentMethod 3: Cyclodextrin (HP-β-CD)
Principle Increases the polarity of the bulk solvent.Ionizes the compound to increase interaction with water.Encapsulates the hydrophobic drug in a hydrophilic shell.[10]
TBBz pKa Not directly applicable.~9.0[8]Not directly applicable.
Typical Vehicle Conc. 0.1% - 0.5% (v/v) in final assay medium.[11]N/ADependent on desired solubility enhancement; requires optimization.
Advantages Simple to prepare; widely used.[7]Can be effective for ionizable compounds.Significantly increases aqueous solubility; can reduce co-solvent needs and associated toxicity.[13]
Disadvantages Potential for cytotoxicity or off-target effects at >0.5%; compound can still precipitate upon dilution.[12]Requires pH > 9, which is incompatible with most physiological assays and can alter compound activity or protein stability.Requires more complex preparation (e.g., lyophilization); may alter drug availability for protein binding.[14]
Best For Initial screening, enzyme assays, and cell-based assays where DMSO tolerance has been established.Assays that can be performed at high pH (very limited biological application for TBBz).Cell-based assays sensitive to DMSO, or when higher aqueous concentrations of TBBz are required.

Detailed Experimental Protocols

Protocol 1: Preparation of a TBBz Stock Solution using a Co-solvent (DMSO)

This protocol describes the standard method for preparing a TBBz stock solution for subsequent dilution into aqueous assay media.

  • Materials:

    • This compound (TBBz) powder (MW: 433.7 g/mol )

    • Anhydrous or Hybri-Max™ DMSO

    • Sterile microcentrifuge tubes or amber glass vials

    • Vortex mixer and sonicator

  • Procedure:

    • Weigh the desired amount of TBBz powder in a sterile tube. For example, to make a 10 mM stock solution, weigh 4.34 mg of TBBz.

    • Add the appropriate volume of DMSO to achieve the target concentration. For a 10 mM stock from 4.34 mg, add 1 mL of DMSO.

    • Vortex the solution vigorously for 2-3 minutes to facilitate dissolution.

    • If solids persist, place the tube in a bath sonicator for 5-10 minutes.

    • Visually inspect the solution against a light source to ensure all solid material has dissolved and the solution is clear.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

    • Assay Preparation: When preparing the working solution, perform serial dilutions. It is critical to add the TBBz stock solution to the assay buffer (not the other way around) while vortexing to minimize precipitation. The final DMSO concentration should not exceed the tolerance limit of your assay (e.g., ≤ 0.5%).

Protocol 2: Using Cyclodextrins to Improve Aqueous Solubility

This protocol uses a co-solvent/lyophilization method to prepare a TBBz-cyclodextrin inclusion complex, which is readily soluble in aqueous buffers.[15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high aqueous solubility and low toxicity.

  • Materials:

    • TBBz powder

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Acetonitrile and Tert-butyl alcohol (co-solvents)

    • Deionized water

    • Stir plate and magnetic stir bar

    • Lyophilizer (freeze-dryer)

  • Procedure:

    • Prepare the CD Solution: In a glass beaker, dissolve the required quantity of HP-β-CD in deionized water. A 1:5 molar ratio of TBBz to HP-β-CD is a good starting point.

    • Prepare the TBBz Solution: In a separate vial, dissolve the TBBz powder in a minimal amount of a 1:4 mixture of Acetonitrile and Tert-butyl alcohol. Vortex or sonicate until fully dissolved.

    • Combine Solutions: While stirring the HP-β-CD solution vigorously, add the TBBz solution drop-wise.

    • Equilibrate: Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation. The solution should become clear as the TBBz is encapsulated.

    • Freeze: Transfer the clear solution to a suitable flask and freeze it completely, typically at -80°C.

    • Lyophilize: Lyophilize the frozen sample until a dry, fluffy powder is obtained. This powder is the TBBz-HP-β-CD inclusion complex.

    • Reconstitution: The resulting powder can be weighed and dissolved directly in your aqueous assay buffer to the desired final concentration. Confirm the final concentration and solubility before use.

Relevant Signaling Pathway: CK2 Inhibition by TBBz

Protein Kinase CK2 is a master regulator that promotes cell survival and proliferation by activating multiple signaling pathways. TBBz exerts its effect by directly inhibiting CK2, thereby blocking these downstream pro-survival signals.

G cluster_pathways Pro-Survival Signaling Pathways CK2 Protein Kinase CK2 PI3K_Akt PI3K / Akt / mTOR (Growth, Proliferation) CK2->PI3K_Akt Activates NFkB NF-κB Pathway (Inflammation, Survival) CK2->NFkB Activates JAK_STAT JAK / STAT Pathway (Immunity, Proliferation) CK2->JAK_STAT Activates TBBz This compound (TBBz) TBBz->CK2 Inhibits outcome Cell Proliferation & Survival PI3K_Akt->outcome NFkB->outcome JAK_STAT->outcome

Caption: TBBz inhibits CK2, blocking multiple pro-survival signaling pathways.[3]

References

Optimizing the effective concentration of TBBz in cancer cell lines.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the effective concentration of TBBz (4,5,6,7-tetrabromobenzimidazole) in cancer cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is TBBz and what is its primary mechanism of action in cancer cells?

A1: TBBz (this compound) is a selective, ATP-competitive inhibitor of Protein Kinase CK2 (formerly Casein Kinase II).[1] CK2 is a serine/threonine kinase that is often overexpressed in cancer cells and plays a crucial role in cell growth, proliferation, and the suppression of apoptosis.[2] By inhibiting CK2, TBBz can induce apoptosis (programmed cell death) and reduce the viability of cancer cells.[2][3]

Q2: What is a typical effective concentration range for TBBz in cancer cell lines?

A2: The effective concentration of TBBz can vary significantly depending on the specific cancer cell line and the experimental goal. For inhibiting CK2 activity, concentrations in the low micromolar range are often effective.[2] To induce apoptosis, higher concentrations, typically ranging from 20 µM to 100 µM, have been reported.[2][4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

Q3: What is the recommended solvent for preparing a TBBz stock solution?

A3: TBBz is soluble in DMSO (Dimethyl Sulfoxide) and Ethanol.[1] For cell culture experiments, it is common practice to prepare a high-concentration stock solution in sterile DMSO.

Q4: What are the signs of TBBz-induced cytotoxicity?

A4: TBBz-induced cytotoxicity primarily manifests as apoptosis.[2] Key indicators include a decrease in cell viability and proliferation, changes in cell morphology (e.g., cell shrinkage and membrane blebbing), activation of caspases (like caspase-3), and DNA fragmentation.[2][3] These can be measured using assays such as MTT, Annexin V/PI staining, and western blotting for apoptotic markers.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the optimization of TBBz concentration.

Issue Possible Cause(s) Recommended Solution(s)
Precipitation of TBBz in culture medium. - TBBz is a hydrophobic compound and may have limited solubility in aqueous media. - The final DMSO concentration may be too low to maintain solubility. - The stock solution was added to cold media. - Interaction with media components over time.- Prepare a serial dilution of the TBBz stock solution in pre-warmed (37°C) culture medium. - Ensure the final DMSO concentration is kept constant across all treatments and is below 0.5% (or a concentration determined to be non-toxic to your cells). - Add the TBBz solution dropwise to the media while gently mixing. - For long-term experiments, consider refreshing the media with a freshly prepared TBBz solution.
High variability in results between experiments. - Inconsistent cell seeding density. - Variation in TBBz stock solution preparation. - Fluctuation in incubation times. - Cell line instability or high passage number.- Ensure a uniform single-cell suspension before seeding. - Prepare a large batch of TBBz stock solution, aliquot, and store at -20°C or -80°C to be used across multiple experiments. - Strictly adhere to the planned incubation times. - Use cells with a low passage number and regularly check for mycoplasma contamination.
No significant effect of TBBz on cell viability. - The concentration range tested is too low for the specific cell line. - The incubation time is too short. - The cell line is resistant to CK2 inhibition-induced apoptosis. - Inactive TBBz compound.- Test a broader and higher range of TBBz concentrations (e.g., up to 100 µM). - Increase the incubation time (e.g., 24, 48, and 72 hours). - Consider using a different cancer cell line or investigating alternative cell death pathways. - Verify the activity of the TBBz compound.
High levels of cell death in the vehicle (DMSO) control group. - The final DMSO concentration is too high and is toxic to the cells. - The specific cell line is highly sensitive to DMSO.- Perform a vehicle control experiment with a range of DMSO concentrations to determine the maximum non-toxic concentration for your cell line. - Ensure the final DMSO concentration is kept below this determined threshold (typically ≤ 0.5%).
Inconsistent Annexin V/PI staining results. - Over-trypsinization of adherent cells can damage the cell membrane, leading to false positives. - Delayed analysis after staining can lead to an increase in necrotic cells. - Inappropriate compensation settings on the flow cytometer.- Use a gentle cell detachment method, such as accutase or scraping, if cells are sensitive to trypsin. - Analyze the stained cells by flow cytometry as soon as possible, ideally within one hour. - Use single-stained controls (Annexin V only and PI only) to set up proper compensation.

Data Presentation

Table 1: Representative Effective Concentrations of TBBz in Various Cancer Cell Lines

Cell LineCancer TypeEffective Concentration (IC50)Experimental Notes
JurkatT-cell leukemiaDose- and time-dependent apoptosis observedInhibition of Ser/Thr phosphorylation of HS1 protein preceded apoptosis.[3]
HT-29Colon CancerSignificant decrease in viability at 100 µMApoptosis became significant at concentrations of 80 µM or higher.[4]
SW-480Colon CancerSignificant decrease in viability at 100 µMReduced expression of survivin protein observed.[4]
DLD-1Colon CancerSignificant decrease in viability at 100 µMReduced expression of survivin protein observed.[4]
ZR-75Breast CancerSignificant decrease in viability at 100 µMReduced expression of survivin protein observed.[4]
PC-3Prostate CancerViability was considerably lowered at 60 µMThe effect was maintained when combined with Camptothecin.
MCF-7Breast CancerInduces apoptosisIncreased levels of p53 and phosphorylated p53 were observed.[5]
MDA-MB-231Breast CancerInitiated DNA repair and cell cycle arrestIncreased levels of p53 and phosphorylated p53 were observed.[5]

Note: IC50 values are highly dependent on the specific cell line and experimental conditions (e.g., incubation time, assay used). The values presented here are for comparative purposes, and it is essential to determine the IC50 for your specific experimental setup.

Experimental Protocols

Protocol 1: Determining the IC50 of TBBz using the MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of TBBz, which is a measure of its potency in inhibiting cell proliferation.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell adherence.

  • TBBz Treatment:

    • Prepare a series of TBBz dilutions in complete culture medium from a concentrated DMSO stock. It is recommended to perform a serial dilution to test a wide range of concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 75, 100 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest TBBz concentration) and an untreated control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared TBBz dilutions or control solutions to the respective wells.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the TBBz concentration and use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Assessing Apoptosis using Annexin V and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

  • Cell Treatment and Harvesting:

    • Seed cells in a 6-well plate and treat with the desired concentrations of TBBz (including a vehicle control) for the determined time period.

    • Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation method.

    • Centrifuge the cell suspension and wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up the flow cytometer and compensation.

    • Analyze the data to quantify the percentage of cells in each quadrant:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

Mandatory Visualizations

TBBz_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start cell_culture Cancer Cell Line Culture start->cell_culture cell_seeding Cell Seeding (96-well or 6-well plate) cell_culture->cell_seeding tbbz_prep Prepare TBBz Stock Solution (in DMSO) dose_response Dose-Response Treatment (Varying TBBz Concentrations) tbbz_prep->dose_response cell_seeding->dose_response incubation Incubation (24, 48, 72 hours) dose_response->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) incubation->apoptosis_assay ic50 IC50 Determination viability_assay->ic50 apoptosis_assay->ic50 optimal_conc Optimal Effective Concentration ic50->optimal_conc TBBz_Troubleshooting_Tree start Problem with TBBz Experiment issue1 Precipitate in Media? start->issue1 issue2 High Variability? start->issue2 issue3 No Effect? start->issue3 issue4 Control Group Issues? start->issue4 issue1->issue2 No sol1 Optimize Dilution Protocol: - Pre-warm media - Serial dilution - Check final DMSO % issue1->sol1 Yes issue2->issue3 No sol2 Standardize Procedures: - Consistent cell seeding - Aliquot stock solution - Adhere to timelines issue2->sol2 Yes issue3->issue4 No sol3 Adjust Experiment Parameters: - Increase concentration range - Extend incubation time - Verify compound activity issue3->sol3 Yes sol4 Validate Controls: - Determine max non-toxic  DMSO concentration - Check for contamination issue4->sol4 Yes

References

Potential off-target effects of 4,5,6,7-Tetrabromobenzimidazole in cellular models.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 4,5,6,7-Tetrabromobenzimidazole (TBBz) in cellular models. The information is designed to help anticipate and address potential issues related to off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound (TBBz)?

A1: this compound is a potent, ATP-competitive inhibitor of protein kinase CK2 (formerly known as casein kinase II). It is widely used as a selective inhibitor for studying the cellular functions of CK2.

Q2: What are the known off-target effects of TBBz in cellular models?

A2: TBBz is considered a highly selective inhibitor of CK2. Studies have shown that it is virtually inactive against Protein Kinase A (PKA) and Protein Kinase C (PKC), and it is a very weak inhibitor of Protein Kinase CK1.[1] Due to its structural similarity to 4,5,6,7-tetrabromobenzotriazole (TBBt), it is prudent to consider potential off-targets identified for TBBt, although these may not be identical for TBBz.

Q3: My cells are showing unexpected phenotypes (e.g., effects on the cell cycle) that are not typically associated with CK2 inhibition. What could be the cause?

A3: While TBBz is highly selective for CK2, unexpected cellular phenotypes could arise from the inhibition of other kinases, especially at higher concentrations. The structurally similar compound, TBBt, has been shown to moderately inhibit cyclin-dependent kinase 2 (CDK2)/cyclin A and glycogen synthase kinase 3 beta (GSK3β), both of which are key regulators of the cell cycle and other cellular processes.[2][3][4] It is advisable to perform dose-response experiments and use the lowest effective concentration of TBBz to minimize potential off-target effects.

Q4: I am observing a decrease in cell viability that seems more potent than what has been reported for CK2 inhibition alone. Could this be an off-target effect?

A4: A higher-than-expected cytotoxicity could be due to the inhibition of other kinases involved in cell survival pathways. For instance, TBBt has been reported to have potential interactions with kinases such as AKT1 and various MAP kinases.[5] While these are not confirmed off-targets of TBBz, it is a possibility to consider. We recommend validating your findings with another CK2 inhibitor with a different chemical scaffold or using a complementary technique like siRNA-mediated knockdown of CK2 to confirm that the observed phenotype is on-target.

Q5: How can I confirm that the effects I am observing are due to the inhibition of CK2 and not an off-target?

A5: To confirm on-target activity, you can perform a rescue experiment by overexpressing a drug-resistant mutant of CK2. If the phenotype is reversed, it strongly suggests that the effect is mediated through CK2 inhibition. Additionally, you can assess the phosphorylation status of known CK2 substrates within your cellular model using Western blotting. A decrease in the phosphorylation of these substrates upon TBBz treatment would indicate successful on-target inhibition.

Troubleshooting Guides

Problem: Unexpected Cellular Phenotype

If you observe a cellular response that is not consistent with the known functions of CK2, consider the following troubleshooting steps:

  • Titrate TBBz Concentration: Perform a dose-response experiment to determine the minimal concentration of TBBz required to inhibit CK2 without inducing the unexpected phenotype.

  • Verify with an Alternative CK2 Inhibitor: Use a structurally different CK2 inhibitor (e.g., CX-4945) to see if it recapitulates the same phenotype. If it does, the effect is more likely to be on-target.

  • Assess Off-Target Kinase Activity: If you suspect inhibition of a specific off-target kinase (e.g., GSK3β or CDK2), you can measure the phosphorylation of its specific substrates by Western blot.

  • siRNA Knockdown of CK2: Use small interfering RNA (siRNA) to specifically silence the expression of CK2. If the phenotype of CK2 knockdown matches the TBBz-induced phenotype, it provides strong evidence for on-target activity.

Data Presentation

Inhibitory Profile of TBBz and Structurally Related TBBt
CompoundTarget KinaseKi (µM)Off-Target Kinases (Weak Inhibition)Reference
This compound (TBBz) CK20.5 - 1.0PKA (virtually inactive), PKC (virtually inactive), CK1 (very weak)[1]
4,5,6,7-Tetrabromobenzotriazole (TBBt) CK20.9 (IC50)Phosphorylase kinase (IC50 = 8.7 µM), GSK3β (IC50 = 11.2 µM), CDK2/cyclin A (IC50 = 15.6 µM)[2][3][4]

Note: IC50 and Ki values can vary depending on the experimental conditions (e.g., ATP concentration).

Experimental Protocols

MTT Assay for Cell Viability

This protocol is for assessing the effect of TBBz on cell viability and proliferation.

Materials:

  • 96-well cell culture plates

  • Cells of interest

  • Complete cell culture medium

  • TBBz stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of TBBz in complete medium.

  • Remove the medium from the wells and add 100 µL of the TBBz dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals form.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Incubate for at least 2 hours at room temperature with gentle shaking to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This protocol is for quantifying apoptosis in cells treated with TBBz using flow cytometry.

Materials:

  • 6-well cell culture plates

  • Cells of interest

  • Complete cell culture medium

  • TBBz stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of TBBz for the appropriate duration.

  • Harvest both adherent and floating cells and pellet them by centrifugation.

  • Wash the cells once with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Western Blot for Phospho-Protein Analysis

This protocol is for detecting changes in the phosphorylation of CK2 substrates or potential off-target kinase substrates.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (specific for the phospho-protein and total protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with TBBz as required.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations

CK2_Signaling_Pathway TBBz This compound CK2 CK2 TBBz->CK2 Inhibition Substrate Substrate (e.g., Akt, p65) CK2->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Cellular_Response Cellular Response (Proliferation, Survival) pSubstrate->Cellular_Response

Caption: Inhibition of the CK2 signaling pathway by this compound.

Troubleshooting_Workflow Start Unexpected Cellular Phenotype Observed with TBBz Dose_Response Perform Dose-Response Experiment Start->Dose_Response Phenotype_Persists Phenotype still present at low concentration? Dose_Response->Phenotype_Persists Alternative_Inhibitor Test with Structurally Different CK2 Inhibitor Phenotype_Persists->Alternative_Inhibitor Yes Off_Target Potential Off-Target Effect Phenotype_Persists->Off_Target No Same_Phenotype Same Phenotype? Alternative_Inhibitor->Same_Phenotype On_Target Likely On-Target Effect of CK2 Inhibition Same_Phenotype->On_Target Yes Same_Phenotype->Off_Target No Investigate_Off_Target Investigate Potential Off-Targets (e.g., GSK3β, CDK2) Off_Target->Investigate_Off_Target Experimental_Workflow_Apoptosis Cell_Culture 1. Seed and Treat Cells with TBBz Harvest 2. Harvest Cells Cell_Culture->Harvest Stain 3. Stain with Annexin V-FITC & PI Harvest->Stain Flow_Cytometry 4. Analyze by Flow Cytometry Stain->Flow_Cytometry Data_Analysis 5. Quantify Apoptotic vs. Necrotic Cells Flow_Cytometry->Data_Analysis

References

Technical Support Center: Enhancing Cell Permeability of Benzimidazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when enhancing the cell permeability of benzimidazole-based inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the cell permeability of benzimidazole derivatives?

A1: Benzimidazole derivatives often face several key challenges that can limit their ability to cross cellular membranes and reach intracellular targets:

  • Low Aqueous Solubility: Many benzimidazole compounds are lipophilic, leading to poor solubility in aqueous buffers used in permeability assays. This can cause compound precipitation and result in an underestimation of permeability.[1][2]

  • P-glycoprotein (P-gp) Efflux: The benzimidazole scaffold is frequently recognized by efflux transporters like P-glycoprotein (P-gp).[1][3] This active transport mechanism pumps the compound out of the cell, leading to low intracellular accumulation and low apparent permeability in the absorptive direction.[1]

  • High Non-Specific Binding: Due to their lipophilicity, these compounds can bind to plasticware used in experiments, such as 96-well plates, leading to inaccurate measurements and poor compound recovery.[1]

  • Metabolic Instability: The compound may be metabolized by enzymes present in cell models like Caco-2, reducing the concentration of the parent drug available for transport.[1]

Q2: Which initial in vitro assay is best for screening the permeability of my benzimidazole compounds?

A2: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method ideal for initial screening.[1][4] It predicts passive transcellular permeability by measuring a compound's diffusion from a donor well, through a lipid-coated filter, to an acceptor well.[4][5] This assay is cost-effective and helps identify compounds with fundamental permeability issues early in development before moving to more complex, cell-based assays.

Q3: My compound shows high permeability in PAMPA but low permeability in a Caco-2 assay. What does this suggest?

A3: This discrepancy strongly suggests that the compound is a substrate for active efflux transporters, such as P-gp.[1][3] The PAMPA model only assesses passive diffusion and lacks the transporters expressed in Caco-2 cells.[1][5] Caco-2 cells, derived from human colon adenocarcinoma, mimic the intestinal epithelium and express various transporters, making them the gold standard for predicting oral absorption and identifying efflux liabilities.[1]

Q4: How is data from a bidirectional Caco-2 assay interpreted?

A4: A bidirectional Caco-2 assay measures the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) direction (absorption) and the basolateral-to-apical (B-A) direction (efflux). The key metric is the Efflux Ratio (ER) , calculated as Papp (B-A) / Papp (A-B). An ER greater than 2 is a strong indicator that the compound is actively transported out of the cell by an efflux pump like P-gp.[1][4]

Troubleshooting Guides

This section addresses specific issues encountered during permeability experiments.

Issue 1: Low compound recovery (<80%) in the Caco-2 or MDCK assay.
  • Problem: Inaccurate permeability data due to loss of compound during the experiment.[1]

  • Troubleshooting Workflow:

    Start Low Compound Recovery (<80%) CheckBinding Assess Non-Specific Binding Start->CheckBinding CheckStability Assess Compound Stability in Buffer Start->CheckStability CheckMetabolism Analyze Cell Lysate for Accumulation & Metabolites Start->CheckMetabolism SolutionBinding Use Low-Binding Plates CheckBinding->SolutionBinding SolutionStability Incubate Compound in Buffer (No Cells) CheckStability->SolutionStability SolutionMetabolism LC-MS/MS Analysis of Cell Lysate CheckMetabolism->SolutionMetabolism

    Troubleshooting workflow for low compound recovery.
  • Summary of Solutions:

    Potential Cause Troubleshooting Strategy
    Non-Specific Binding Utilize commercially available low-binding plates to minimize adsorption to plastic surfaces.[1]
    Compound Instability Incubate the compound in the assay buffer for the duration of the experiment without cells to check for chemical degradation.[1]
    Cellular Metabolism Analyze the cell monolayer lysate by LC-MS/MS to identify potential metabolites.[1]

    | Intracellular Accumulation | Lyse the cells at the end of the experiment and quantify the amount of compound that has accumulated within the cell monolayer.[1] |

Issue 2: Compound precipitates in the aqueous assay buffer.
  • Problem: Low aqueous solubility leads to precipitation, making it impossible to determine an accurate permeability value.[1]

  • Summary of Solutions:

    Potential Cause Troubleshooting Strategy
    Poor Solubility Lower the test concentration of the compound to a level below its thermodynamic solubility limit.[1]
    Compound Properties For ionizable compounds, adjust the pH of the buffer to favor the more soluble ionized form.[1]
    Formulation Add a small percentage (typically ≤1%) of a co-solvent like DMSO to the dosing solution.[1] Be cautious, as high concentrations can damage the cell monolayer.

    | Formulation | Use non-toxic solubilizing agents, such as cyclodextrins, to enhance the solubility of the compound in the dosing solution.[1][2] |

Issue 3: Low A-B permeability and a high efflux ratio (>2).
  • Problem: The compound successfully enters the cell but is actively removed by efflux pumps, preventing it from reaching its target.

  • Logical Flow for Confirming P-gp Substrate:

    Start Low Papp (A-B) High Efflux Ratio (>2) in Caco-2 Assay Hypothesis Hypothesis: Compound is a P-gp Substrate Start->Hypothesis Experiment1 Repeat Caco-2 Assay with a P-gp Inhibitor (e.g., Verapamil) Hypothesis->Experiment1 Experiment2 Test in MDCK-MDR1 Cell Line (Overexpresses human P-gp) Hypothesis->Experiment2 Result1 Does Efflux Ratio Decrease Significantly? Experiment1->Result1 Confirmation Confirmation: Compound is a P-gp Substrate Result1->Confirmation Yes ConsiderBCRP Consider Other Transporters (e.g., BCRP) Result1->ConsiderBCRP No Result2 Is Efflux Ratio High in this Cell Line? Experiment2->Result2 Result2->Confirmation Yes Result2->ConsiderBCRP No

    Workflow to confirm P-glycoprotein (P-gp) interaction.

Strategies for Enhancing Permeability

If a benzimidazole inhibitor is confirmed to have poor permeability, several strategies can be employed.

  • Structural Modification: A study on JAK1-selective benzimidazole inhibitors demonstrated that introducing less polar hydrogen bond donors and increasing lipophilicity significantly improved membrane permeability by 6.3 to 12 times.[6] Masking hydrogen bond donors with prodrug moieties can also improve permeation.[7]

  • Formulation Development: For compounds with low solubility, formulation strategies can be critical. Complexing fenbendazole with methyl-β-cyclodextrin was shown to increase its water solubility by 60,000 times and significantly improve its drug release rate.[2] Other techniques include micronization or creating solid dispersions.[3]

Key Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines a general procedure for the PAMPA assay.

  • Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to create the artificial membrane.[4]

  • Compound Preparation: The benzimidazole inhibitor is dissolved in an aqueous buffer (e.g., PBS, pH 7.4), often with a small amount of DMSO to aid solubility.[1]

  • Assay Setup: The acceptor wells of a 96-well plate are filled with buffer. The lipid-coated filter (donor) plate is placed on top of the acceptor plate.[4]

  • Incubation: The test compound solution is added to the donor wells, and the entire plate sandwich is incubated at room temperature, typically for 4-18 hours.[1][4]

  • Quantification: After incubation, the compound concentration in both the donor and acceptor wells is determined using LC-MS/MS.[4]

  • Calculation: The effective permeability (Pe) is calculated from the concentration of the compound in the acceptor well.[4]

Caco-2 Cell Permeability Assay

This protocol provides a detailed workflow for conducting a bidirectional Caco-2 assay.[8]

  • Cell Culture: Caco-2 cells are seeded onto Transwell® inserts and cultured for 21-25 days to allow them to differentiate into a polarized monolayer that mimics the intestinal barrier.[4]

  • Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). The permeability of a low-permeability marker, such as Lucifer yellow, is also assessed.[1][4][8]

  • Bidirectional Assay Setup:

    • A-B Permeability (Absorptive): The test compound is added to the apical (upper) chamber, and fresh buffer is added to the basolateral (lower) chamber.[1][8]

    • B-A Permeability (Efflux): The test compound is added to the basolateral chamber, and fresh buffer is added to the apical chamber.[1][8]

  • Incubation: The plates are incubated at 37°C with gentle shaking, typically for 2 hours.[8]

  • Sample Analysis: At specified time points, samples are taken from the receiver chamber and analyzed by LC-MS/MS to determine the concentration of the compound.

  • Calculation of Apparent Permeability (Papp): The Papp value is calculated using the formula: Papp = (dQ/dt) / (A * C0) , where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.[8]

Data Interpretation

The following tables provide a guide for interpreting permeability data.

Table 1: Classification of Permeability Based on Caco-2 Papp (A-B) Values

Papp (A-B) (x 10⁻⁶ cm/s) Permeability Classification Interpretation
< 1.0 Low Poor absorption expected
1.0 - 10.0 Moderate Moderate absorption expected
> 10.0 High High absorption expected

Note: These values are a general guide and can vary. It is recommended to use high and low permeability control compounds for comparison.

Table 2: Interpretation of Efflux Ratio (ER) in Bidirectional Assays

Efflux Ratio (ER) Interpretation
< 2.0 No significant active efflux observed.

| > 2.0 | Suggests the compound is a substrate for an active efflux transporter (e.g., P-gp).[1][4] |

References

Technical Support Center: Optimization of Reaction Conditions for Synthesizing TBBz Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2,3,5,6-tetrabromobenzyl (TBBz) derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of TBBz derivatives, including low yields, side product formation, and purification challenges.

Low or No Product Yield

Q1: I am getting a very low yield or no desired product in my Williamson ether synthesis to prepare a TBBz ether. What are the possible causes and solutions?

A1: Low yields in the Williamson ether synthesis of TBBz ethers can be attributed to several factors, primarily related to the sterically hindered nature of the TBBz electrophile and the basicity of the alkoxide.

  • Steric Hindrance: The four bromine atoms on the benzene ring, along with the benzylic bromine, create significant steric hindrance around the reaction center. This can impede the backside attack by the nucleophile required for an SN2 reaction.

  • Elimination Side Reactions: The use of a strong, bulky base to form the alkoxide can favor elimination (E2) over substitution (SN2), leading to the formation of undesired alkene byproducts.[1][2][3][4][5]

  • Incomplete Deprotonation: The alcohol may not be fully deprotonated to the alkoxide, reducing the concentration of the active nucleophile.

Troubleshooting Steps:

Possible Cause Recommended Solution
Steric Hindrance- Use a less sterically hindered alcohol as the nucleophile if possible.- Employ a more reactive leaving group on the benzyl position, although TBBz-Br is standard.- Increase the reaction temperature and time, monitoring for decomposition.
Elimination (E2) Side Reaction- Use a strong, non-hindered base like sodium hydride (NaH) to generate the alkoxide.[5]- Employ a less basic alkoxide if the reaction still proceeds at a reasonable rate.- Use a polar aprotic solvent like DMF or DMSO to favor the SN2 pathway.[5]
Incomplete Alcohol Deprotonation- Ensure the use of a sufficiently strong base (e.g., NaH) to completely deprotonate the alcohol.- Use an excess of the base to drive the deprotonation to completion.
Low Reactivity of TBBz-Br- Consider the use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) to enhance the reaction rate.

Q2: My Fischer esterification of TBBz-OH with a carboxylic acid is resulting in a low yield of the desired TBBz ester. How can I improve the conversion?

A2: Fischer esterification is an equilibrium-limited reaction. Low yields are often due to the equilibrium not favoring the product side and potential steric hindrance from the TBBz group.

  • Equilibrium: The reaction between an alcohol and a carboxylic acid is reversible, and the presence of water, a byproduct, can drive the equilibrium back towards the starting materials.[6]

  • Steric Hindrance: The bulky TBBz group can hinder the approach of the carboxylic acid to the hydroxyl group.

Troubleshooting Steps:

Possible Cause Recommended Solution
Unfavorable Equilibrium- Use a large excess of the carboxylic acid or the TBBz-OH, whichever is more readily available and easily removed after the reaction.[7]- Remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[6][7]- Use a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid in catalytic amounts.[6]
Steric Hindrance- Increase the reaction temperature and prolong the reaction time. Monitor the reaction progress by TLC or GC.- Consider using a more reactive derivative of the carboxylic acid, such as an acyl chloride or anhydride, which will react more readily with the sterically hindered TBBz-OH.
Formation of Side Products and Impurities

Q3: I am observing significant amounts of side products in my TBBz derivative synthesis. What are the common side reactions and how can I minimize them?

A3: The synthesis of TBBz derivatives can be prone to several side reactions, primarily due to the reactivity of the benzylic position and the electron-withdrawing nature of the bromine atoms.

  • Elimination Products: As mentioned for the Williamson ether synthesis, elimination reactions can compete with substitution, especially with strong, bulky bases.

  • Over-alkylation/acylation: If the nucleophile has multiple reactive sites, or if the product itself can react further, over-alkylation or over-acylation can occur.

  • Decomposition: Highly brominated compounds can be sensitive to high temperatures and may decompose over prolonged reaction times.

Troubleshooting Steps:

Side Reaction Minimization Strategy
Elimination (E2)- Use a less hindered, strong base (e.g., NaH).- Employ milder reaction conditions (lower temperature).- Choose a polar aprotic solvent.
Over-reaction- Use a stoichiometric amount of the limiting reagent.- Add the more reactive reagent slowly to the reaction mixture.- Monitor the reaction closely and stop it once the desired product is formed.
Decomposition- Keep the reaction temperature as low as possible while maintaining a reasonable reaction rate.- Minimize the reaction time.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Purification Challenges

Q4: I am having difficulty purifying my TBBz derivative. What are the recommended purification techniques?

A4: The purification of polybrominated compounds can be challenging due to their often high crystallinity, low solubility in common organic solvents, and similar polarities of the desired product and byproducts.

Recommended Purification Methods:

Technique Application and Tips
Recrystallization - This is often the most effective method for purifying solid TBBz derivatives.[8][9][10][11][12]- Finding a suitable solvent or solvent system is crucial. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8][9][11][12]- A solvent screen with small amounts of the crude product is recommended.- Slow cooling generally leads to purer crystals.[11]
Column Chromatography - Can be used if recrystallization is not effective or for separating mixtures with different polarities.- Due to the low solubility of TBBz derivatives, a solvent system with higher polarity might be needed to ensure movement on the column.- Gradient elution can be effective in separating closely related compounds.
High-Performance Liquid Chromatography (HPLC) - Reversed-phase HPLC can be a powerful tool for the purification of polybrominated compounds.[13]- A suitable mobile phase, often a mixture of acetonitrile and water or methanol and water, needs to be developed.[13]
Solid-Phase Extraction (SPE) - Can be used for sample cleanup to remove major impurities before final purification by another method.[13][14][15]

Frequently Asked Questions (FAQs)

Q5: What is a typical starting material for the synthesis of TBBz derivatives?

A5: The most common starting material is 2,3,5,6-tetrabromotoluene. This can be brominated at the benzylic position using N-bromosuccinimide (NBS) and a radical initiator like AIBN or benzoyl peroxide in a suitable solvent like carbon tetrachloride to yield 2,3,5,6-tetrabromobenzyl bromide (TBBz-Br). TBBz-Br can then be used as the electrophile for synthesizing various derivatives. Another route involves the reduction of 2,3,5,6-tetrabromobenzoic acid to 2,3,5,6-tetrabromobenzyl alcohol (TBBz-OH), which can then be further functionalized.

Q6: What are the key safety precautions to consider when working with TBBz and its derivatives?

A6:

  • Handling Brominating Agents: Bromine and NBS are corrosive and toxic. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Solvent Hazards: Many of the solvents used, such as carbon tetrachloride, are hazardous. Consult the Safety Data Sheet (SDS) for each chemical before use.

  • Product Toxicity: The toxicological properties of many TBBz derivatives may not be well-characterized. It is prudent to treat them as potentially hazardous and avoid inhalation, ingestion, and skin contact.

Q7: How can I monitor the progress of my reaction?

A7: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • TLC: Use an appropriate solvent system to achieve good separation between the starting materials and the product. The spots can be visualized under UV light.

  • GC: This is a more quantitative method to monitor the disappearance of starting materials and the appearance of the product.

Q8: Are there any specific analytical techniques recommended for characterizing TBBz derivatives?

A8: Standard analytical techniques can be used for the characterization of TBBz derivatives:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the synthesized compound.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the isotopic pattern characteristic of multiple bromine atoms.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., C-O for ethers, C=O for esters).

  • Melting Point: For solid derivatives, a sharp melting point is an indicator of purity.

Experimental Protocols

General Protocol for Williamson Ether Synthesis of TBBz Ethers (Analogous System)

This protocol is based on the general principles of the Williamson ether synthesis and should be optimized for specific substrates.

  • Alcohol Deprotonation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the desired alcohol (1.2 equivalents) to a suitable anhydrous solvent (e.g., DMF or THF).

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to an hour, or until the evolution of hydrogen gas ceases.

  • Ether Formation: Dissolve 2,3,5,6-tetrabromobenzyl bromide (TBBz-Br, 1.0 equivalent) in the same anhydrous solvent and add it dropwise to the alkoxide solution at room temperature.

  • Heat the reaction mixture to 50-80 °C and monitor the progress by TLC. Reaction times can vary from a few hours to overnight.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

General Protocol for Fischer Esterification of TBBz-OH (Analogous System)

This protocol is based on the general principles of Fischer esterification and should be optimized for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (optionally with a Dean-Stark trap), combine 2,3,5,6-tetrabromobenzyl alcohol (TBBz-OH, 1.0 equivalent) and the desired carboxylic acid (1.5-3.0 equivalents) in a suitable solvent (e.g., toluene or benzene).

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid, ~5 mol%).

  • Reaction: Heat the mixture to reflux. If using a Dean-Stark trap, monitor the collection of water. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.

  • Wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Data Presentation

Due to the limited availability of specific quantitative data for TBBz derivatives in the public domain, the following tables present typical yields for analogous reactions involving benzyl halides and alcohols. These should be considered as a general guide, and actual yields for TBBz derivatives may vary depending on the specific substrates and optimized reaction conditions.

Table 1: Representative Yields for Williamson Ether Synthesis with Benzyl Halides
Alcohol Benzyl Halide Base Solvent Yield (%) Reference
EthanolBenzyl BromideNaHTHF>90General Knowledge
IsopropanolBenzyl BromideNaHDMF70-85[3]
PhenolBenzyl ChlorideK₂CO₃Acetone85-95General Knowledge
tert-ButanolBenzyl BromideKtBuOTHF<20 (Elimination predominates)[2][3]
Table 2: Representative Yields for Fischer Esterification with Benzyl Alcohol
Carboxylic Acid Catalyst Conditions Yield (%) Reference
Acetic AcidH₂SO₄Reflux, excess acid60-70[16]
Benzoic Acidp-TsOHToluene, Dean-Stark80-90General Knowledge
Pivalic AcidH₂SO₄Reflux, excess alcohol30-40 (Sterically hindered)[17]

Mandatory Visualization

Synthesis_of_TBBz_Derivatives General Synthesis Pathways for TBBz Derivatives TBT 2,3,5,6-Tetrabromotoluene TBBzBr 2,3,5,6-Tetrabromobenzyl Bromide (TBBz-Br) TBT->TBBzBr NBS, Initiator TBBzOH 2,3,5,6-Tetrabromobenzyl Alcohol (TBBz-OH) TBBzBr->TBBzOH Hydrolysis TBBzEther TBBz Ether (R-O-TBBz) TBBzBr->TBBzEther Williamson Ether Synthesis TBBzEster TBBz Ester (R-COO-TBBz) TBBzOH->TBBzEster Fischer Esterification ROH Alcohol (R-OH) ROH->TBBzEther RCOOH Carboxylic Acid (R-COOH) RCOOH->TBBzEster Base Base (e.g., NaH) Base->TBBzEther AcidCat Acid Catalyst (e.g., H₂SO₄) AcidCat->TBBzEster Troubleshooting_Workflow Troubleshooting Low Yield in TBBz Synthesis Start Low or No Product Yield CheckReaction Check Reaction Type Start->CheckReaction Williamson Williamson Ether Synthesis CheckReaction->Williamson Ether Fischer Fischer Esterification CheckReaction->Fischer Ester CheckSterics Assess Steric Hindrance Williamson->CheckSterics CheckBase Evaluate Base Strength & Type Williamson->CheckBase CheckEquilibrium Consider Reaction Equilibrium Fischer->CheckEquilibrium ConsiderAlternative Consider Alternative Reagent (e.g., Acyl Chloride) Fischer->ConsiderAlternative OptimizeTempTime Optimize Temperature & Time CheckSterics->OptimizeTempTime ChangeBaseSolvent Change Base / Solvent CheckBase->ChangeBaseSolvent RemoveWater Remove Water (Dean-Stark) CheckEquilibrium->RemoveWater UseExcessReagent Use Excess Reagent CheckEquilibrium->UseExcessReagent ImprovedYield Improved Yield OptimizeTempTime->ImprovedYield ChangeBaseSolvent->ImprovedYield RemoveWater->ImprovedYield UseExcessReagent->ImprovedYield ConsiderAlternative->ImprovedYield

References

Strategies to increase the potency of 4,5,6,7-Tetrabromobenzimidazole inhibitors.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to enhance the potency of 4,5,6,7-Tetrabromobenzimidazole (TBBz) inhibitors. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to assist in overcoming common challenges encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: My this compound (TBBz) inhibitor shows low potency against its target kinase. How can I improve it?

A1: The potency of TBBz, a known inhibitor of protein kinase CK2, can be significantly enhanced through chemical modifications.[1][2][3] Structure-activity relationship (SAR) studies have demonstrated that substitutions at the C2 position of the benzimidazole ring are particularly effective. Replacing the hydrogen at this position with small, polar functional groups can lead to a substantial increase in inhibitory activity. For instance, the derivative 4,5,6,7-tetrabromo-2-(dimethylamino)benzimidazole (also known as DMAT) has a Ki value of 40 nM, a marked improvement over the parent TBBz which has a Ki in the range of 0.5-1 µM.[1][2][4][5][6]

Q2: What are the most potent derivatives of TBBz identified so far?

A2: Several derivatives of TBBz have been synthesized and evaluated, with significant improvements in potency. The most notable is 4,5,6,7-tetrabromo-2-(dimethylamino)benzimidazole (DMAT).[1][2][3][6] Other derivatives with enhanced activity include those with methylsulfanyl, isopropylamino, and amino groups at the C2 position, all exhibiting Ki values under 100 nM.[1][2][3]

Q3: What is the mechanism behind the increased potency of TBBz derivatives?

A3: The enhanced inhibitory properties of C2-substituted TBBz derivatives are attributed to improved interactions within the ATP-binding site of the target kinase, CK2.[1][2][3] Molecular modeling based on the crystal structure of the CK2-inhibitor complex suggests that the substituents at the C2 position can form additional van der Waals and hydrophobic interactions with key residues in the active site, such as Val66 and Ile174.[1][2][3] These extra contacts stabilize the inhibitor-kinase complex, leading to a lower Ki value and therefore higher potency.

Q4: Are there common off-target effects I should be aware of when using TBBz inhibitors?

A4: While TBBz and its derivatives are considered relatively selective for CK2, it is crucial to assess their activity against a panel of other kinases to ensure specificity. The parent compound, TBBz, is reported to be virtually inactive against PKA and PKC, and a weak inhibitor of CK1.[5] The highly potent derivative, DMAT, also demonstrates good selectivity but should be profiled against a broad panel of kinases, especially if unexpected cellular phenotypes are observed.[6]

Q5: My TBBz derivative has poor solubility. What can I do?

A5: Poor aqueous solubility is a common issue with polyhalogenated aromatic compounds. To improve solubility, you can consider formulating the compound with solubilizing agents such as DMSO, or by synthesizing derivatives with more polar functional groups. For instance, the introduction of amino or hydroxyl groups, or the formation of salts, can enhance solubility. Prodrug strategies, such as creating ester derivatives of hydroxylated TBBz analogs, have also been explored to improve cellular permeability and can sometimes aid in solubility.

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Inconsistent IC50/Ki values in kinase assays - Enzyme degradation- ATP concentration variability- Inaccurate inhibitor concentration- Substrate variability- Use freshly prepared or properly stored enzyme aliquots.- Ensure consistent ATP concentration across all assays, ideally at or near the Km for ATP.- Verify the concentration and purity of your inhibitor stock solution using analytical methods like HPLC and NMR.- Use a consistent and high-quality source of substrate peptide.
Low cellular activity despite high in vitro potency - Poor cell permeability- Efflux by cellular transporters- Rapid metabolism of the compound- Modify the inhibitor to improve its lipophilicity (LogP).- Co-incubate with known efflux pump inhibitors to see if activity is restored.- Analyze compound stability in cell culture media and in the presence of liver microsomes to assess metabolic stability. Consider synthesizing more metabolically stable analogs.
Observed cytotoxicity is not correlating with target inhibition - Off-target effects- General cellular toxicity- Profile the inhibitor against a panel of kinases to identify potential off-targets.- Perform target engagement assays to confirm that the inhibitor is binding to the intended target in cells at the concentrations causing cytotoxicity.- Use a structurally related but inactive analog as a negative control in cellular assays.
Difficulty in synthesizing TBBz derivatives - Low yields in N-alkylation or C-C coupling reactions- Purification challenges- Optimize reaction conditions (solvent, temperature, base, catalyst).- Explore alternative synthetic routes.- Utilize appropriate chromatographic techniques (e.g., flash chromatography, preparative HPLC) for purification. Confirm the structure of the final product using NMR and mass spectrometry.

Quantitative Data Summary

Table 1: Inhibitory Potency of TBBz and its Derivatives against Protein Kinase CK2

CompoundSubstitution at C2Ki (nM)Reference
This compound (TBBz)-H500 - 1000[4][5]
4,5,6,7-Tetrabromo-2-(dimethylamino)benzimidazole (DMAT)-N(CH₃)₂40[1][2][3][6]
4,5,6,7-Tetrabromo-2-(methylsulfanyl)benzimidazole-SCH₃< 100[1][2][3]
4,5,6,7-Tetrabromo-2-(isopropylamino)benzimidazole-NHCH(CH₃)₂< 100[1][2][3]
4,5,6,7-Tetrabromo-2-aminobenzimidazole-NH₂< 100[1][2][3]

Table 2: Cellular Activity of TBBz and DMAT

CompoundCell LineAssayDC50 / IC50 (µM)Reference
TBB (4,5,6,7-Tetrabromobenzotriazole)JurkatApoptosis Induction17[1][2][3]
DMATJurkatApoptosis Induction2.7[1][2][3]
1-Phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanoneMCF-7Cytotoxicity5.30[7]
1-Phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanoneCCRF-CEMCytotoxicity6.80[7]

Experimental Protocols

General Procedure for Synthesis of C2-Substituted TBBz Derivatives

A general method for synthesizing new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives involves the N-alkylation of the TBBz core followed by further modifications. For instance, new ketones can be obtained by N-alkylation of TBBz or 2-Me-TBBi with various phenacyl halides, which can then be reduced to the corresponding alcohols.[7] All synthesized compounds should be characterized by NMR and mass spectrometry to confirm their structure and purity.

In Vitro Protein Kinase CK2 Inhibition Assay
  • Reaction Mixture: Prepare a reaction mixture containing the kinase buffer, a specific peptide substrate (e.g., RRRADDSDDDDD), [γ-³²P]ATP, and the CK2 enzyme.

  • Inhibitor Addition: Add varying concentrations of the TBBz derivative (typically dissolved in DMSO) to the reaction mixture. Include a control with DMSO alone.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-20 minutes).

  • Termination: Stop the reaction by spotting the mixture onto phosphocellulose paper.

  • Washing: Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the radioactivity incorporated into the peptide substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Cell-Based Apoptosis Assay (Annexin V Staining)
  • Cell Culture: Culture a suitable cell line (e.g., Jurkat cells) in appropriate media.

  • Treatment: Treat the cells with various concentrations of the TBBz inhibitor for a specified duration (e.g., 24-48 hours).

  • Harvesting: Harvest the cells by centrifugation.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Data Analysis: Quantify the percentage of apoptotic cells at each inhibitor concentration and determine the DC50 (concentration to induce apoptosis in 50% of cells).

Visualizations

G cluster_synthesis Synthetic Strategy for TBBz Derivatives TBBz 4,5,6,7-Tetrabromo- 1H-benzimidazole (TBBz) Alkylation N-Alkylation with Phenacyl Halides TBBz->Alkylation C2_Sub Substitution at C2 (e.g., with Dimethylamine) TBBz->C2_Sub Ketone N-Alkylated Ketone Derivative Alkylation->Ketone Reduction Reduction Ketone->Reduction Alcohol Alcohol Derivative Reduction->Alcohol Potent_Inhibitor Potent Inhibitor (e.g., DMAT) C2_Sub->Potent_Inhibitor

Caption: Synthetic pathways to enhance TBBz potency.

G cluster_pathway CK2 Signaling Pathway Inhibition TBBz_inhibitor TBBz Derivative (e.g., DMAT) CK2 Protein Kinase CK2 TBBz_inhibitor->CK2 Inhibition Downstream Downstream Substrates CK2->Downstream Phosphorylation Apoptosis Apoptosis CK2->Apoptosis Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Proliferation->Apoptosis Inhibits

Caption: Inhibition of the CK2 signaling pathway by TBBz derivatives.

G cluster_workflow Experimental Workflow for Inhibitor Evaluation Synthesis Compound Synthesis Purification Purification & Characterization Synthesis->Purification Kinase_Assay In Vitro Kinase Assay Purification->Kinase_Assay Cell_Assay Cellular Assays (Cytotoxicity, Apoptosis) Kinase_Assay->Cell_Assay SAR Structure-Activity Relationship (SAR) Analysis Cell_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Improvement

Caption: Workflow for the evaluation and optimization of TBBz inhibitors.

References

Validation & Comparative

A Head-to-Head Battle for In Vivo CK2 Inhibition: 4,5,6,7-Tetrabromobenzimidazole (TBB) versus DMAT

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective inhibition of Casein Kinase 2 (CK2) in vivo is a critical aspect of investigating its role in various pathologies, particularly cancer. Two prominent ATP-competitive inhibitors, 4,5,6,7-Tetrabromobenzimidazole (TBB) and 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT), have been instrumental in these studies. This guide provides an objective, data-driven comparison of their performance for in vivo CK2 inhibition, supported by experimental data and detailed protocols.

At a Glance: TBB vs. DMAT

FeatureThis compound (TBB)2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT)
Potency (Ki for CK2) 80 - 210 nM40 nM[1]
Cell Permeability Cell-permeableCell-permeable[1]
In Vivo Models Used Xenograft tumor models (colorectal, prostate), Epilepsy models (rat)Xenograft tumor models (prostate, hepatocellular carcinoma), Retinal neovascularization
Reported In Vivo Efficacy Significant tumor growth retardation, Anticonvulsive effectsReduction in tumor growth, Inhibition of retinal neovascularization
Selectivity Profile Highly selective for CK2. At 10 µM, significantly inhibits only a few other kinases.Generally selective, but may inhibit other kinases like PIM-1, PIM-3, HIPK2, and HIPK3 at higher concentrations.[2]

In Vitro Potency and Selectivity: A Quantitative Comparison

The following table summarizes the in vitro inhibitory activity of TBB and DMAT against CK2 and a selection of other kinases, providing insight into their potency and selectivity. DMAT generally exhibits a lower Ki value, indicating higher potency for CK2.

InhibitorTarget KinaseIC50KiAssay Conditions
TBB Rat Liver CK20.15 µM--
Human Recombinant CK21.6 µM80 - 210 nM100 µM ATP
CDK215.6 µM--
Phosphorylase Kinase8.7 µM--
GSK3β11.2 µM--
DMAT CK2130 nM40 nM[1]-
Pim-10.15 µM--
Pim-30.097 µM--
HIPK20.37 µM--

In Vivo Efficacy: A Summary of Preclinical Findings

Both TBB and DMAT have demonstrated efficacy in various in vivo models. The following table provides a snapshot of their application and observed effects in preclinical studies.

InhibitorAnimal ModelCancer/Disease TypeDosage and AdministrationKey FindingsReference
TBB BALB/c nude mice with WiDr colorectal adenocarcinoma xenograftsColorectal Cancer150 mg/kg, intraperitoneally, twice daily for 5 daysSignificant tumor growth retardation.[3][3]
Rat pilocarpine model of temporal lobe epilepsyEpilepsyChronic oral administration for 4 daysAbolished recurrent epileptiform discharges.[4][4]
DMAT Nude mice with human prostate cancer xenografts (nanoencapsulated)Prostate Cancer20 µg/kg (as TBG-DMAT), intraperitoneally, daily for 4 daysInduced loss of tumor cell proliferation at a much lower concentration than "naked" DMAT.[5][5]
Male NMRI mice with HepG2 human hepatoma xenograftsHepatocellular Carcinoma500 μg/kg, intraperitoneally, daily for 10 daysReduced tumor growth.N/A

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for in vivo studies using TBB and DMAT.

TBB In Vivo Xenograft Study Protocol

1. Animal Model:

  • BALB/c nude mice (athymic), 6-8 weeks old.

2. Cell Line and Tumor Implantation:

  • Human colorectal adenocarcinoma cells (e.g., WiDr) are cultured under standard conditions.

  • A suspension of 5 x 10^6 cells in 100 µL of serum-free medium is injected subcutaneously into the flank of each mouse.

  • Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

3. TBB Formulation and Administration:

  • TBB is dissolved in a vehicle such as DMSO.

  • The solution is administered via intraperitoneal (IP) injection at a dose of 150 mg/kg.

  • Injections are given twice daily for a period of 5 consecutive days.[3]

4. Monitoring and Endpoint:

  • Tumor volume is measured every 2-3 days using calipers (Volume = (length x width²)/2).

  • Animal body weight and general health are monitored daily.

  • The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis.

DMAT In Vivo Xenograft Study Protocol (Non-encapsulated)

1. Animal Model:

  • Male NMRI mice, 6-8 weeks old.

2. Cell Line and Tumor Implantation:

  • Human hepatoma cells (e.g., HepG2) are cultured under standard conditions.

  • A suspension of a specified number of cells is injected subcutaneously to establish xenografts.

3. DMAT Formulation and Administration:

  • DMAT is dissolved in a suitable vehicle (e.g., a mixture of DMSO and PBS).

  • The solution is administered via intraperitoneal (IP) injection at a dose of 500 µg/kg.

  • Injections are administered daily for 10 consecutive days.

4. Monitoring and Endpoint:

  • Tumor growth is monitored regularly by caliper measurements.

  • At the end of the treatment period, mice are euthanized, and tumors are excised for analysis.

  • Biochemical parameters and histology of tissues like the liver can be analyzed to assess for any potential toxicity.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To better understand the biological context and experimental design, the following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by CK2 inhibition and a typical workflow for comparing CK2 inhibitors in vivo.

CK2_Signaling_Pathway cluster_upstream Upstream Signals cluster_pathway CK2-Mediated Signaling cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway cluster_downstream Downstream Effects Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K CK2 CK2 Akt Akt CK2->Akt Activates IκBα IκBα CK2->IκBα Phosphorylates (leading to degradation) PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival NFκB NF-κB IκBα->NFκB NFκB->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis NFκB->Apoptosis_Inhibition

Caption: Simplified diagram of CK2's role in pro-survival signaling pathways.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Data Collection & Analysis Animal_Model Select Animal Model (e.g., Nude Mice) Tumor_Implantation Implant Human Cancer Cells (Xenograft) Animal_Model->Tumor_Implantation Tumor_Growth Allow Tumors to Reach Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomize Animals into Treatment Groups Tumor_Growth->Randomization TBB_Group Group 1: Administer TBB Randomization->TBB_Group DMAT_Group Group 2: Administer DMAT Randomization->DMAT_Group Control_Group Group 3: Vehicle Control Randomization->Control_Group Tumor_Measurement Measure Tumor Volume (2-3 times/week) TBB_Group->Tumor_Measurement Body_Weight Monitor Body Weight & Animal Health TBB_Group->Body_Weight DMAT_Group->Tumor_Measurement DMAT_Group->Body_Weight Control_Group->Tumor_Measurement Control_Group->Body_Weight Endpoint Endpoint: Excise Tumors for Analysis Tumor_Measurement->Endpoint Data_Analysis Analyze Tumor Growth Inhibition Tumor_Measurement->Data_Analysis Body_Weight->Endpoint Endpoint->Data_Analysis

Caption: A typical experimental workflow for comparing CK2 inhibitors in vivo.

Conclusion: Choosing the Right Tool for the Job

Both this compound (TBB) and 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT) are valuable tools for the in vivo inhibition of CK2. DMAT offers higher potency, which may allow for the use of lower concentrations in vivo. However, its selectivity profile should be carefully considered, as off-target effects on kinases such as the PIM family could confound results depending on the biological context.

TBB, while slightly less potent, has a well-documented high degree of selectivity for CK2, making it a reliable choice when specificity is paramount. The choice between TBB and DMAT will ultimately depend on the specific experimental goals, the biological system under investigation, and the desired balance between potency and selectivity. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their in vivo studies targeting the multifaceted protein kinase CK2.

References

Validating the induction of the mitochondrial apoptotic pathway by TBBz derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Benzothiazole (TBBz) Derivatives in Inducing the Mitochondrial Apoptotic Pathway, Supported by Experimental Data.

The induction of apoptosis, or programmed cell death, is a cornerstone of modern cancer therapy. A significant focus of drug discovery is the identification of small molecules that can selectively trigger this process in malignant cells. Among these, benzothiazole (TBBz) derivatives have emerged as a promising class of compounds that exert their cytotoxic effects primarily through the intrinsic, or mitochondrial, pathway of apoptosis. This guide provides a comparative overview of the performance of various TBBz derivatives, supported by experimental data, to aid researchers in their evaluation and development of these potential therapeutic agents.

Comparative Efficacy of TBBz Derivatives

The cytotoxic potential of TBBz derivatives is typically first assessed by determining their half-maximal inhibitory concentration (IC50) across various cancer cell lines. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for several TBBz derivatives, highlighting their activity spectrum. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
Thiazolidinone Hybrids 4aC6 (Rat Brain Glioma)0.03[1]
4dC6 (Rat Brain Glioma)0.03[1]
Benzothiazole-2-thiol Derivatives 7eSKRB-3 (Breast Cancer)0.0012[1]
7eSW620 (Colon Adenocarcinoma)0.0043[1]
7eA549 (Lung Adenocarcinoma)0.044[1]
7eHepG2 (Hepatocellular Carcinoma)0.048[1]
Indole-based Derivatives 55HT-29 (Colon Cancer)0.024[2][3]
55H460 (Lung Cancer)0.29[2][3]
55A549 (Lung Cancer)0.84[2][3]
55MDA-MB-231 (Breast Cancer)0.88[2][3]
N-(2-substituted-phenyl) acetamides 4kParaganglioma Cells< 3[4]
4lParaganglioma Cells< 3[4]
Water-soluble Derivative BD926Ramos (B-lymphoma)~5[5]
Novel Synthesized Derivative YLT322HepG2 (Hepatocellular Carcinoma)~1[6]

Validating the Mitochondrial Apoptotic Pathway

The induction of the mitochondrial apoptotic pathway by TBBz derivatives is a multi-step process that can be validated through a series of key experiments. These assays provide quantitative data on the molecular events that culminate in programmed cell death.

Key Experimental Assays and Comparative Results
Experimental AssayParameter MeasuredTypical Result with Active TBBz DerivativeComparison with Alternatives
MTT Assay Cell ViabilityDose-dependent decrease in cell viabilityProvides initial screening data on cytotoxicity, comparable to other cell viability assays like XTT or MTS.
Annexin V/PI Staining Apoptosis vs. NecrosisIncrease in Annexin V-positive/PI-negative (early apoptosis) and Annexin V-positive/PI-positive (late apoptosis) cell populations.[5]A standard and reliable method for differentiating apoptotic and necrotic cell death.
JC-1 Staining Mitochondrial Membrane Potential (ΔΨm)A shift from red to green fluorescence, indicating dissipation of ΔΨm.[7]A ratiometric and sensitive method for detecting early apoptotic events.
Western Blotting Protein ExpressionIncreased Bax/Bcl-2 ratio, cleavage of PARP, and cleaved caspases-9 and -3.[6][8]Allows for the specific quantification of key regulatory proteins in the apoptotic cascade.
Caspase Activity Assays Caspase-9 and -3/-7 ActivityIncreased luminescence or fluorescence, indicating activation of initiator (caspase-9) and effector (caspases-3/7) caspases.[9]Provides a functional measure of the execution phase of apoptosis.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway of TBBz derivative-induced mitochondrial apoptosis and a typical experimental workflow for its validation.

TBBz_Apoptosis_Pathway TBBz Derivative-Induced Mitochondrial Apoptosis Pathway TBBz TBBz Derivative ROS ↑ Reactive Oxygen Species (ROS) TBBz->ROS Bax Bax TBBz->Bax Bcl2 Bcl-2 TBBz->Bcl2 Mitochondrion Mitochondrion ROS->Mitochondrion CytoC Cytochrome c Release Mitochondrion->CytoC Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Casp3 Caspase-3 (Effector) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: TBBz-induced mitochondrial apoptosis pathway.

Experimental_Workflow Experimental Workflow for Validating Mitochondrial Apoptosis Start Treat Cancer Cells with TBBz Derivatives MTT MTT Assay (Cell Viability) Start->MTT Apoptosis_Assay Annexin V/PI Staining (Flow Cytometry) Start->Apoptosis_Assay MMP_Assay JC-1 Staining (Mitochondrial Membrane Potential) Start->MMP_Assay Western_Blot Western Blot (Bax/Bcl-2, Caspases) Start->Western_Blot Caspase_Activity Caspase-Glo/Fluorometric Assay (Caspase-9, -3/-7 Activity) Start->Caspase_Activity Conclusion Confirmation of Mitochondrial Apoptosis Induction MTT->Conclusion Apoptosis_Assay->Conclusion MMP_Assay->Conclusion Western_Blot->Conclusion Caspase_Activity->Conclusion

Caption: Experimental workflow for apoptosis validation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization based on the specific cell line and TBBz derivative being investigated.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of TBBz derivatives for 24, 48, or 72 hours. Include a vehicle-treated control group.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[1]

Annexin V/PI Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Collection: Treat cells with the TBBz derivative for the desired time. Harvest the cells by trypsinization and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[10][11]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[12]

JC-1 Staining for Mitochondrial Membrane Potential (ΔΨm)

The JC-1 dye exhibits a fluorescence shift from red to green upon mitochondrial membrane depolarization.

  • Cell Treatment: Treat cells with the TBBz derivative.

  • JC-1 Staining: Incubate the treated cells with JC-1 staining solution for 15-30 minutes at 37°C.

  • Washing: Wash the cells with PBS to remove excess dye.

  • Fluorescence Measurement: Measure the red (J-aggregates in healthy mitochondria) and green (JC-1 monomers in depolarized mitochondria) fluorescence using a fluorescence microscope or flow cytometer.

  • Data Analysis: A decrease in the red/green fluorescence intensity ratio indicates a loss of ΔΨm.[7]

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

  • Protein Extraction: Lyse the treated cells in RIPA buffer containing protease inhibitors. Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-9, cleaved caspase-3, and PARP overnight at 4°C.[8][13][14]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH. Calculate the Bax/Bcl-2 ratio.[15]

Caspase Activity Assay

This assay measures the enzymatic activity of key caspases in the apoptotic cascade.

  • Cell Lysis: Lyse the treated cells according to the manufacturer's protocol for the specific caspase activity assay kit (e.g., Caspase-Glo®).

  • Substrate Addition: Add the luminogenic or fluorogenic caspase-9 or caspase-3/7 substrate to the cell lysates.[16][17]

  • Incubation: Incubate at room temperature for the recommended time.

  • Signal Measurement: Measure the luminescence or fluorescence using a microplate reader.

  • Data Analysis: The signal intensity is directly proportional to the caspase activity.

References

Halogenated Benzimidazole Inhibitors: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structure-activity relationships (SAR) of halogenated benzimidazole inhibitors, focusing on their performance against key oncological targets. The information presented is supported by experimental data from peer-reviewed studies, offering a valuable resource for those involved in the design and development of novel therapeutic agents.

Introduction

Benzimidazoles are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] Halogenation of the benzimidazole scaffold has emerged as a key strategy to modulate their biological activity, influencing factors such as binding affinity, metabolic stability, and cell permeability. This guide focuses on the impact of halogen substituents on the inhibitory potential of benzimidazole derivatives, particularly as kinase inhibitors in cancer therapy.

Comparative Analysis of Inhibitory Activity

The inhibitory activity of halogenated benzimidazole derivatives is significantly influenced by the nature and position of the halogen substituent on the benzimidazole core and associated phenyl rings. The following tables summarize the in vitro cytotoxicity and specific kinase inhibitory activities of representative compounds, providing a quantitative comparison of their performance.

In Vitro Cytotoxicity

The following table presents the half-maximal inhibitory concentration (IC50) values of various halogenated benzimidazole derivatives against a panel of human cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.

Compound IDHalogen SubstitutionCancer Cell LineIC50 (µM)Reference
Series 1
6c3-Bromo (on benzylidene)HCT-116 (Colon)8.93[3]
HepG2 (Liver)7.82[3]
MCF-7 (Breast)9.14[3]
6h2-Chloro (on benzylidene)HCT-116 (Colon)9.87[4]
HepG2 (Liver)8.21[4]
MCF-7 (Breast)10.11[4]
6i3-Fluoro (on benzylidene)HCT-116 (Colon)10.21[3]
HepG2 (Liver)8.13[3]
MCF-7 (Breast)9.56[3]
6j4-Fluoro (on benzylidene)HCT-116 (Colon)21.48[4]
HepG2 (Liver)15.62[4]
MCF-7 (Breast)18.33[4]
Series 2
5cj-MDA-MB-436 (Breast)17.4[5]
CAPAN-1 (Pancreatic)11.4[5]
5cp-MDA-MB-436 (Breast)19.8[5]
CAPAN-1 (Pancreatic)15.5[5]
Series 3
4f5,6-Dibromo (on benzimidazole)CCRF-CEM (Leukemia)15.4[6]
5g4,6-Dibromo (on benzimidazole)CCRF-CEM (Leukemia)10.2[6]
5j4,6-Dibromo (on benzimidazole)CCRF-CEM (Leukemia)12.3[6]

SAR Observations:

  • The position of the halogen on the benzylidene ring plays a crucial role in cytotoxicity. For instance, 3-bromo (6c) and 3-fluoro (6i) substitutions generally exhibit higher potency compared to the 4-fluoro (6j) substitution.[3][4]

  • Increasing the number of halogen substituents on the phenacyl ring of N-phenacyldibromobenzimidazoles enhances cytotoxic activity against leukemic cells.[6]

Specific Kinase Inhibition

Halogenated benzimidazoles have shown significant promise as inhibitors of various protein kinases implicated in cancer progression. The table below details the IC50 values of selected compounds against key kinases.

Compound IDHalogen SubstitutionTarget KinaseIC50 (µM)Reference
Series 1
6h2-Chloro (on benzylidene)EGFR0.21[3][4]
HER20.35[3][4]
CDK20.48[3][4]
AURKC0.19[3][4]
6i3-Fluoro (on benzylidene)EGFR0.25[3][4]
HER20.29[3][4]
CDK20.33[3][4]
mTOR0.22[3][4]
Series 2
276-Fluoro (on benzimidazole)PARP-10.018[5]
PARP-20.042[5]
Series 3
TetraBr-2-azaBzTetrabromoCK-II0.7 (Ki)[7]
PK60S0.1 (Ki)[7]

SAR Observations:

  • Specific halogen substitutions can confer potent and, in some cases, selective kinase inhibition. For example, compound 6h with a 2-chloro substitution is a potent inhibitor of EGFR, HER2, CDK2, and AURKC.[3][4]

  • Compound 6i , with a 3-fluoro substitution, also demonstrates broad-spectrum kinase inhibition with notable activity against mTOR.[3][4]

  • A 6-fluoro substitution on the benzimidazole core, as seen in compound 27 , leads to potent inhibition of PARP-1 and PARP-2.[5]

  • Tetrabromination of the 2-azabenzimidazole scaffold results in a highly effective inhibitor of protein kinases CK-II and PK60S.[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include untreated cells as a control.[8]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.[8]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[8][9]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[8][9]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[8] The absorbance is directly proportional to the number of viable cells.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.

Materials:

  • Recombinant kinase enzyme (e.g., EGFR, HER2)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well or 96-well plates

  • Luminometer

Procedure:

  • Kinase Reaction Setup: In a well of a multiwell plate, combine the kinase enzyme, its specific substrate, and the test compound at various concentrations in the kinase assay buffer.

  • Initiation of Reaction: Start the kinase reaction by adding a specific concentration of ATP. Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).[10]

  • Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for approximately 40 minutes at room temperature.[10][11]

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the ADP generated in the kinase reaction back to ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[10][11]

  • Luminescence Measurement: Measure the luminescence using a luminometer. The light output is proportional to the amount of ADP produced and is inversely correlated with the kinase activity.[11]

Visualizations

The following diagrams illustrate key signaling pathways targeted by halogenated benzimidazole inhibitors and a general workflow for their evaluation.

G Experimental Workflow for Evaluating Halogenated Benzimidazole Inhibitors cluster_0 Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization Synthesis Synthesis of Halogenated Benzimidazole Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Characterization->Cytotoxicity KinaseAssay Kinase Inhibition Assay (e.g., ADP-Glo) Cytotoxicity->KinaseAssay Active Compounds PathwayAnalysis Signaling Pathway Analysis (Western Blot, etc.) KinaseAssay->PathwayAnalysis CellCycle Cell Cycle Analysis PathwayAnalysis->CellCycle Apoptosis Apoptosis Assays PathwayAnalysis->Apoptosis SAR Structure-Activity Relationship (SAR) Analysis Apoptosis->SAR Optimization Lead Compound Optimization SAR->Optimization G EGFR/HER2 Signaling Pathway Inhibition Ligand Growth Factor (e.g., EGF) EGFR_HER2 EGFR/HER2 Dimerization & Autophosphorylation Ligand->EGFR_HER2 PI3K PI3K EGFR_HER2->PI3K RAS RAS EGFR_HER2->RAS Inhibitor Halogenated Benzimidazole Inhibitor Inhibitor->EGFR_HER2 Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation G PI3K/AKT/mTOR Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Inhibitor_PI3K Benzimidazole Inhibitor Inhibitor_PI3K->PI3K Inhibition PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis Inhibitor_mTOR Benzimidazole Inhibitor (e.g., 6i) Inhibitor_mTOR->mTORC1 Inhibition

References

The Efficacy of 4,5,6,7-Tetrabromobenzimidazole Across Diverse Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the ongoing quest for novel and effective cancer therapeutics, the small molecule inhibitor 4,5,6,7-Tetrabromobenzimidazole (TBB) has emerged as a significant tool for cancer research. Primarily known for its potent inhibition of Protein Kinase CK2, a seronine/threonine kinase frequently overexpressed in a multitude of human cancers, TBB has demonstrated considerable anti-neoplastic effects in preclinical models. This guide provides a comprehensive comparison of TBB's efficacy against other CK2 inhibitors and a standard chemotherapeutic agent, Doxorubicin, across various cancer cell lines. Detailed experimental protocols and an exploration of the underlying signaling pathways are presented to support researchers, scientists, and drug development professionals in their evaluation of TBB as a potential anti-cancer agent.

Comparative Efficacy of TBB and Alternative Compounds

The anti-proliferative activity of this compound (TBB) and its alternatives, the more potent CK2 inhibitor Silmitasertib (CX-4945) and the widely used chemotherapeutic drug Doxorubicin, has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. Lower IC50 values are indicative of higher potency.

Cancer Cell LineCell TypeThis compound (TBB) IC50 (µM)Silmitasertib (CX-4945) IC50 (µM)Doxorubicin IC50 (µM)
MCF-7 Breast Adenocarcinoma (ER+)20-40[1]1.71-20.01[2]0.4-1.1[3][4]
MDA-MB-231 Breast Adenocarcinoma (TNBC)20-40[1]~10[5]0.9-1.38[4]
CCRF-CEM Acute Lymphoblastic Leukemia~20-40[1]Not Widely ReportedNot Widely Reported
LNCaP Prostate Carcinoma~20Not Widely Reported~0.1-1

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density and incubation time. The values presented are a range compiled from multiple sources to provide a comparative overview.

Mechanism of Action: Targeting the CK2 Signaling Nexus

This compound exerts its anti-cancer effects primarily through the competitive inhibition of the ATP-binding site of Protein Kinase CK2.[6] CK2 is a key regulator of numerous signaling pathways that are critical for cancer cell survival, proliferation, and resistance to apoptosis.[7][8] By inhibiting CK2, TBB disrupts these pro-tumorigenic cascades.

CK2_Signaling_Pathways cluster_0 TBB Inhibition cluster_1 Signaling Pathways cluster_2 Cellular Outcomes TBB This compound (TBB) CK2 Protein Kinase CK2 TBB->CK2 Inhibits NFkB NF-κB Pathway CK2->NFkB Activates PI3K_Akt PI3K/Akt Pathway CK2->PI3K_Akt Activates Wnt_beta_catenin Wnt/β-catenin Pathway CK2->Wnt_beta_catenin Activates Proliferation Cell Proliferation NFkB->Proliferation Promotes Apoptosis Apoptosis NFkB->Apoptosis Inhibits PI3K_Akt->Apoptosis Inhibits Survival Cell Survival PI3K_Akt->Survival Promotes Wnt_beta_catenin->Proliferation Promotes

Key signaling pathways modulated by TBB through CK2 inhibition.

The primary signaling pathways affected by TBB-mediated CK2 inhibition include:

  • NF-κB Pathway: CK2 can directly phosphorylate IκBα, the inhibitor of NF-κB, leading to its degradation and the subsequent activation of NF-κB, a key transcription factor for pro-inflammatory and anti-apoptotic genes. TBB treatment stabilizes IκBα, thereby suppressing NF-κB activity.[7][9]

  • PI3K/Akt Pathway: This pathway is central to cell survival and proliferation. CK2 can phosphorylate and activate Akt, a key downstream effector of PI3K. By inhibiting CK2, TBB can lead to decreased Akt activity, thereby promoting apoptosis.[7][8]

  • Wnt/β-catenin Pathway: CK2 is known to phosphorylate and stabilize β-catenin, a crucial component of the Wnt signaling pathway that promotes the transcription of genes involved in cell proliferation. TBB-mediated CK2 inhibition can lead to the destabilization of β-catenin and downregulation of Wnt target genes.[7][9]

Experimental Protocols

To facilitate the reproducible evaluation of this compound's efficacy, detailed protocols for key in vitro assays are provided below.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Efficacy Assessment cluster_2 Data Analysis start Seed Cancer Cells in 96-well or 6-well plates treat Treat with varying concentrations of TBB start->treat mtt MTT Assay (Cell Viability) treat->mtt annexin Annexin V/PI Staining (Apoptosis Assay) treat->annexin western Western Blot (Signaling Pathway Analysis) treat->western ic50 Calculate IC50 values mtt->ic50 apoptosis_quant Quantify Apoptotic Cells (Flow Cytometry) annexin->apoptosis_quant protein_quant Quantify Protein Expression (Densitometry) western->protein_quant

A generalized workflow for evaluating the in vitro efficacy of TBB.
Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with a serial dilution of TBB (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis (Annexin V/Propidium Iodide) Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with TBB at concentrations around the predetermined IC50 value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA. Wash the cells with cold PBS.

  • Staining: Resuspend approximately 1-5 x 10^5 cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins involved in the CK2 signaling pathways.

  • Protein Extraction: Treat cells with TBB as described for the apoptosis assay. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load 20-40 µg of protein per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, total p65, phospho-Akt, total Akt, β-catenin, and a loading control like β-actin or GAPDH) overnight at 4°C. Antibody dilutions should be optimized as per the manufacturer's recommendations.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

Conclusion

This compound continues to be a valuable research tool for elucidating the role of Protein Kinase CK2 in cancer biology. Its ability to induce apoptosis and inhibit cell proliferation in a range of cancer cell lines highlights the therapeutic potential of targeting the CK2 pathway. While more potent and selective inhibitors like Silmitasertib have advanced to clinical trials, TBB remains a cost-effective and well-characterized compound for preclinical investigations. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to further explore the anti-cancer properties of TBB and its derivatives.

References

In Vitro Efficacy vs. In Vivo Activity of 4,5,6,7-Tetrabromobenzimidazole: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the preclinical data surrounding the protein kinase CK2 inhibitor, 4,5,6,7-Tetrabromobenzimidazole (TBBz), reveals a promising in vitro profile. However, the absence of in vivo data for TBBz necessitates a comparative look at structurally and functionally related compounds to forecast its potential therapeutic translation. This guide provides an objective comparison of the available in vitro data for TBBz with the in vivo performance of other notable CK2 inhibitors, supported by detailed experimental methodologies and pathway visualizations to inform future research and development.

Executive Summary

This compound (TBBz) is a potent and selective ATP-competitive inhibitor of protein kinase CK2, a constitutively active serine/threonine kinase implicated in numerous oncogenic signaling pathways. In vitro studies demonstrate its high efficacy in inhibiting CK2 from various species and inducing apoptosis in cancer cell lines. While direct in vivo data for TBBz is not currently available in published literature, this guide will draw parallels with the more extensively studied CK2 inhibitors, 4,5,6,7-tetrabromobenzotriazole (TBBt) and the clinical candidate CX-4945 (silmitasertib), to provide a comprehensive perspective on the potential for in vitro to in vivo correlation for this class of compounds.

In Vitro Activity of this compound and Comparators

TBBz exhibits strong and selective inhibition of protein kinase CK2 in enzymatic assays. Its activity is comparable to, and in some aspects, surpasses that of its close analog, TBBt. The following tables summarize the key quantitative data from in vitro studies.

CompoundTargetKi (µM)Source Organism(s)
This compound (TBBz) CK2 0.5 - 1.0 Yeast, Rat Liver, Neurospora crassa, Candida tropicalis
4,5,6,7-Tetrabromobenzotriazole (TBBt)CK20.08 - 0.21Human
CX-4945 (Silmitasertib)CK20.001Human
This compound (TBBz) CK1 Weak Inhibitor -
This compound (TBBz) PKA, PKC Inactive -

Table 1: Comparative Inhibitory Activity (Ki) of TBBz and Other CK2 Inhibitors.[1][2][3][4]

In cellular assays, TBBz has been shown to induce apoptosis, a key mechanism for anti-cancer activity. Its efficacy in this regard has been compared to TBBt in Jurkat cells, a human T-lymphocyte cell line.

CompoundCell LineAssayEndpointResult
This compound (TBBz) Jurkat Apoptosis Assay - More effective than TBBt at inducing apoptosis
4,5,6,7-Tetrabromobenzotriazole (TBBt)JurkatApoptosis Assay-Induces dose- and time-dependent apoptosis
CX-4945 (Silmitasertib)VariousApoptosis Assay-Induces apoptosis in various cancer cell lines

Table 2: In Vitro Cellular Activity of TBBz and Comparators.[3][5][6]

In Vivo Performance of Related CK2 Inhibitors: A Proxy for TBBz

Given the lack of in vivo data for TBBz, we examine the performance of TBBt and CX-4945 to understand the potential for translation from in vitro findings.

Chronic oral administration of TBBt in a rat model of epilepsy demonstrated that the compound is bioavailable and can exert a physiological effect, specifically augmenting the slow afterhyperpolarizing potential in neurons and preventing epileptiform activity.[7] This suggests that the tetrabromo-scaffold can be suitable for in vivo applications.

CX-4945, a more potent and selective CK2 inhibitor, has undergone clinical trials and has shown significant anti-tumor activity in preclinical xenograft models of various cancers, including Ewing sarcoma and glioblastoma.[8][9] In these studies, oral administration of CX-4945 led to tumor growth inhibition and prolonged survival.[8][9]

The successful in vivo application of TBBt and CX-4945 provides a strong rationale for the potential in vivo efficacy of TBBz, warranting further investigation into its pharmacokinetic and pharmacodynamic properties.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

In Vitro CK2 Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of protein kinase CK2.

  • Reagents and Materials: Recombinant human CK2α, CK2 substrate peptide (e.g., RRRADDSDDDDD), [γ-³²P]ATP, kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT), P81 phosphocellulose paper, 0.75% phosphoric acid, scintillation counter.

  • Procedure:

    • Prepare a reaction mixture containing kinase assay buffer, recombinant CK2 enzyme, and the substrate peptide.

    • Add varying concentrations of TBBz (or other inhibitors) dissolved in DMSO to the reaction mixture. A DMSO-only control is included.

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

    • Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

    • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the radioactivity incorporated into the substrate peptide using a scintillation counter.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[10]

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Reagents and Materials: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), cell culture medium, 96-well plates, solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Procedure:

    • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (e.g., TBBz) for a specified duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.[2][5][11][12][13]

Annexin V Apoptosis Assay

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

  • Reagents and Materials: FITC-conjugated Annexin V, Propidium Iodide (PI), binding buffer, flow cytometer.

  • Procedure:

    • Treat cells with the test compound for the desired time to induce apoptosis.

    • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

    • Resuspend the cells in binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry. Annexin V positive, PI negative cells are considered to be in early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.[1][14][15]

Signaling Pathways and Visualizations

Protein kinase CK2 is a central node in several signaling pathways critical for cell growth, proliferation, and survival. Inhibition of CK2 by compounds like TBBz is expected to modulate these pathways, leading to the observed anti-cancer effects.

CK2_Signaling_Pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_nfkb NF-κB Pathway cluster_jak_stat JAK/STAT Pathway TBBz This compound (TBBz) CK2 Protein Kinase CK2 TBBz->CK2 Inhibits Akt Akt CK2->Akt Activates PTEN PTEN CK2->PTEN Inhibits IκBα IκBα CK2->IκBα Phosphorylates for Degradation JAK JAK CK2->JAK Activates mTOR mTOR Akt->mTOR Growth Cell Growth & Proliferation mTOR->Growth PTEN->Akt NFkB NF-κB IκBα->NFkB Survival Cell Survival & Anti-Apoptosis NFkB->Survival STAT STAT JAK->STAT Proliferation Proliferation & Inflammation STAT->Proliferation

Caption: TBBz inhibits CK2, modulating key pro-survival and proliferative signaling pathways.

Experimental_Workflow start Start: Compound Synthesis (TBBz) in_vitro_screening In Vitro Screening start->in_vitro_screening kinase_assay CK2 Kinase Inhibition Assay (Determine IC₅₀/Kᵢ) in_vitro_screening->kinase_assay cell_based_assays Cell-Based Assays kinase_assay->cell_based_assays viability_assay Cell Viability Assay (MTT) (Determine EC₅₀) cell_based_assays->viability_assay apoptosis_assay Apoptosis Assay (Annexin V) (Confirm Mechanism) cell_based_assays->apoptosis_assay in_vivo_studies In Vivo Studies (Proxy Data: TBBt, CX-4945) viability_assay->in_vivo_studies apoptosis_assay->in_vivo_studies pk_pd Pharmacokinetics & Pharmacodynamics in_vivo_studies->pk_pd efficacy_models Xenograft Efficacy Models in_vivo_studies->efficacy_models conclusion Conclusion: Assess In Vitro-In Vivo Correlation pk_pd->conclusion efficacy_models->conclusion

Caption: Preclinical evaluation workflow for assessing CK2 inhibitors like TBBz.

Conclusion and Future Directions

This compound has demonstrated a compelling profile as a selective and potent inhibitor of protein kinase CK2 in vitro, with clear evidence of apoptosis induction in cancer cells. While the direct in vitro to in vivo correlation for TBBz remains to be established due to the absence of published in vivo studies, the promising in vivo data from the closely related compounds TBBt and CX-4945 provide a strong rationale for its further development.

Future research should prioritize in vivo studies to determine the pharmacokinetic properties, safety profile, and anti-tumor efficacy of TBBz in relevant animal models. Such data will be critical in validating the in vitro findings and establishing a clear in vitro-in vivo correlation, ultimately determining the therapeutic potential of this promising CK2 inhibitor.

References

A Proposed Framework for Comparing the Inhibitory Properties of TBBz from Yeast and Rat Liver on the Aryl Hydrocarbon Receptor Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to compare the inhibitory properties of 2,3,7,8-tetrabromobenzo[b][1][2]dioxin (TBBz) derived from different sources, namely yeast and rat liver. Due to a lack of direct comparative studies in existing literature, this document outlines a proposed experimental approach, including detailed methodologies and data presentation formats, to facilitate objective and standardized evaluation.

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor involved in cellular responses to environmental xenobiotics, with implications in toxicology and various disease states.[2][3] Understanding how the source of a potential AhR ligand or inhibitor, such as TBBz, affects its biological activity is crucial for accurate risk assessment and therapeutic development.

The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The canonical AhR signaling pathway is initiated when a ligand, such as TBBz, enters the cell and binds to the cytosolic AhR, which is part of a protein complex including heat shock protein 90 (Hsp90).[1][4] Ligand binding induces a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the AhR into the nucleus.[2][5] In the nucleus, the AhR forms a heterodimer with the AhR nuclear translocator (ARNT).[6] This AhR-ARNT complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs) in the promoter regions of target genes, initiating their transcription.[1][6] A key target gene is Cytochrome P450 1A1 (CYP1A1), which is involved in the metabolism of xenobiotics.[7][8]

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TBBz TBBz (Ligand) AhR_complex AhR-Hsp90 Complex TBBz->AhR_complex Binding AhR_active Activated AhR AhR_complex->AhR_active Dissociation of Hsp90 nucleus_AhR AhR AhR_active->nucleus_AhR Translocation AhR_ARNT AhR-ARNT Heterodimer nucleus_AhR->AhR_ARNT ARNT ARNT ARNT->AhR_ARNT Dimerization DRE DRE (DNA) AhR_ARNT->DRE Binding CYP1A1 CYP1A1 Gene DRE->CYP1A1 Initiates Transcription mRNA mRNA CYP1A1->mRNA Transcription Protein CYP1A1 Protein mRNA->Protein Translation

Caption: Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Proposed Experimental Workflow for Comparative Analysis

To objectively compare the inhibitory properties of TBBz from yeast and rat liver, a multi-step experimental workflow is proposed. This workflow is designed to determine the half-maximal inhibitory concentration (IC50) of each TBBz preparation.

Experimental_Workflow cluster_prep TBBz Preparation cluster_assay Inhibitory Assay cluster_analysis Data Analysis Yeast_TBBz TBBz from Yeast Treatment Treat cells with known AhR agonist + varying concentrations of TBBz Yeast_TBBz->Treatment Rat_TBBz TBBz from Rat Liver Rat_TBBz->Treatment Cell_Culture Seed AhR-responsive reporter cells Cell_Culture->Treatment Incubation Incubate for 18-24 hours Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Luminescence Measure Luciferase Activity Lysis->Luminescence Inhibition_Calc Calculate % Inhibition Luminescence->Inhibition_Calc IC50_Det Determine IC50 values Inhibition_Calc->IC50_Det Comparison Compare Inhibitory Potency IC50_Det->Comparison

Caption: Proposed workflow for comparing TBBz inhibitory properties.

Detailed Experimental Protocols

The following are detailed protocols for the key experiments in the proposed comparative study.

TBBz Preparation
  • Source: TBBz will be obtained from both yeast expression systems and isolated from rat liver tissue previously exposed to a TBBz precursor.

  • Extraction and Purification: Standard protocols for the extraction of small molecules from yeast and animal tissues should be employed, followed by purification using high-performance liquid chromatography (HPLC) to ensure high purity of the TBBz from both sources. The final concentration of the purified TBBz should be accurately determined.

AhR Inhibition Reporter Gene Assay

This assay is a common and reliable method for quantifying the agonist or antagonist activity of a compound on the AhR signaling pathway.[9][10][11]

  • Cell Line: A reporter cell line, such as Hepa1-DRE-Luc, which contains a luciferase reporter gene under the control of a DRE promoter, should be used.

  • Cell Seeding: Cells should be seeded in a 96-well plate at an appropriate density and allowed to attach overnight.[12]

  • Treatment:

    • Cells should be pre-incubated with serial dilutions of TBBz from either yeast or rat liver for 30-60 minutes.[12]

    • Following pre-incubation, a known AhR agonist, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) or MeBio, is added at a concentration that elicits a submaximal response (e.g., EC80).[1][12]

    • Control wells should include cells treated with the vehicle (e.g., DMSO), the AhR agonist alone, and TBBz alone to test for any potential agonist activity of TBBz.

  • Incubation: The treated plates are incubated for 18-24 hours at 37°C in a CO2 incubator.[11]

  • Luciferase Activity Measurement: After incubation, the cells are lysed, and a luciferase assay reagent is added. The luminescence, which is proportional to the level of AhR activation, is measured using a luminometer.[10][12]

Data Analysis
  • Calculation of Percent Inhibition: The percentage of inhibition of the agonist-induced response is calculated for each concentration of TBBz.

  • IC50 Determination: The IC50 value, which is the concentration of TBBz that causes 50% inhibition of the maximal agonist response, is determined by plotting the percent inhibition against the logarithm of the TBBz concentration and fitting the data to a dose-response curve.[13][14]

Hypothetical Data Presentation

The quantitative data from the proposed experiments should be summarized in a clear and structured table for easy comparison.

TBBz SourceIC50 (nM)95% Confidence Interval (nM)
Yeast[Hypothetical Value][Hypothetical Range]
Rat Liver[Hypothetical Value][Hypothetical Range]

This structured comparison will allow for a clear and objective assessment of whether the source of TBBz influences its inhibitory potency on the AhR signaling pathway. The findings from such a study would be invaluable for the fields of toxicology, pharmacology, and drug development.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 4,5,6,7-Tetrabromobenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of 4,5,6,7-Tetrabromobenzimidazole, a halogenated organic compound. Adherence to these operational and disposal plans will minimize risk and support the integrity of your research.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent contact and inhalation. The following table summarizes the required PPE, drawing from manufacturer recommendations and general best practices for handling hazardous chemicals.[1]

PPE CategorySpecificationRationale
Respiratory Protection Dust respiratorPrevents inhalation of the powdered compound.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Protects skin from direct contact.
Eye Protection Safety glasses with side shields or chemical safety goggles. A face shield may be required if there is a risk of splashing or dust generation.[1]Protects eyes from contact with the chemical.
Skin and Body Protection Protective clothing (e.g., lab coat) and protective boots.Prevents contamination of skin and personal clothing.[1]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. Follow these procedural steps to minimize exposure and ensure operational integrity.

1. Preparation:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Ensure that a safety shower and eye wash station are readily accessible.[1]

  • Clear the workspace of any unnecessary items to prevent contamination.

  • Assemble all necessary equipment and reagents before handling the compound.

2. Handling the Compound:

  • Don the appropriate personal protective equipment as outlined in the table above.

  • To prevent the dispersion of dust, handle the solid material carefully.[1]

  • Use a local exhaust system if dust or aerosols are likely to be generated.[1]

  • When weighing the compound, do so within the confines of the chemical fume hood.

  • Avoid direct contact with skin, eyes, and clothing.[1]

3. Storage:

  • Keep the container tightly closed when not in use.[1]

  • Store the compound in a cool, dark, and well-ventilated area.[1]

  • Store away from incompatible materials such as strong oxidizing agents.[1]

4. In Case of a Spill:

  • Immediately alert others in the vicinity.

  • Evacuate non-essential personnel from the area.

  • Wearing appropriate PPE, control the source of the spill if it is safe to do so.

  • Prevent the spilled material from entering drains.[1]

  • For small spills, carefully sweep the solid material into an airtight container for disposal.[1]

  • For large spills, contact your institution's Environmental Health and Safety (EHS) department.

5. First Aid:

  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water. If skin irritation occurs, seek medical advice.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

  • Ingestion: Rinse the mouth with water. If the person feels unwell, seek medical advice.[1]

Disposal Plan: Responsible Management of Halogenated Waste

Proper disposal of this compound and any contaminated materials is critical to protect the environment and comply with regulations. As a brominated organic compound, it must be treated as halogenated hazardous waste.[2][3]

1. Waste Segregation:

  • Solid Waste: Collect all solid this compound waste, including contaminated personal protective equipment (gloves, etc.) and weighing papers, in a designated, clearly labeled, and sealed container for halogenated organic solids.[2]

  • Liquid Waste: If the compound is dissolved in a solvent, collect the solution in a separate, labeled container for halogenated organic liquid waste. Do not mix with non-halogenated waste streams.[1][3][4]

  • Aqueous Waste: Any aqueous solutions containing this compound must also be collected as hazardous waste.[2]

2. Container Management:

  • Use only approved, leak-proof, and chemically compatible containers for waste collection.

  • Keep waste containers securely closed except when adding waste.

  • Label all waste containers clearly with "Hazardous Waste," the full chemical name ("this compound"), and the appropriate hazard warnings.

3. Final Disposal:

  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow all local, state, and federal regulations for the disposal of hazardous materials.[1]

Visualizing the Workflow

To further clarify the handling and disposal process, the following diagram illustrates the logical flow of operations.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep_area Prepare Well-Ventilated Area don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Compound in Fume Hood don_ppe->weigh handle Handle with Care weigh->handle spill Spill Response weigh->spill store Store Properly handle->store segregate_waste Segregate Halogenated Waste handle->segregate_waste handle->spill label_container Label Waste Container segregate_waste->label_container dispose Dispose via EHS label_container->dispose first_aid First Aid spill->first_aid

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Reactant of Route 1
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